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Amfenac

Cat. No.: B1665970
CAS No.: 51579-82-9
M. Wt: 255.27 g/mol
InChI Key: SOYCMDCMZDHQFP-UHFFFAOYSA-N
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Description

Amfenac, also known chemically as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) of the arylacetic acid class . It is recognized for its potent analgesic and anti-inflammatory properties . As a research compound, its primary value lies in its role as the active metabolite of the prodrug nepafenac, to which it is converted via intraocular enzymatic hydrolysis . This conversion occurs at higher rates in the posterior ocular tissues, such as the retina and choroid, making this compound a compound of significant interest in ophthalmic research . The compound's main mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, specifically both COX-1 and COX-2 . This inhibition blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of pro-inflammatory prostaglandins . This compound is noted for its unique time-dependent inhibitory properties on both COX isoforms, which may contribute to its prolonged activity in experimental models . In vitro and in vivo research applications for this compound are extensive. It has been shown to significantly inhibit VEGF-induced proliferation and tube formation in endothelial cells, key processes in the angiogenic cascade . Studies using models of oxygen-induced retinopathy (OIR) have demonstrated that this compound can reduce retinal neovascularization and prostanoid production . Furthermore, research indicates its potential in mitigating inflammation in retinal pigment epithelial (ARPE-19) cells, reducing the release of cytokines such as IL-8 and MCP-1, highlighting its relevance in studying conditions like proliferative vitreoretinopathy (PVR) . Its parent drug, nepafenac, has also been investigated for its effects on diabetic retinopathy and macular edema, suggesting a broader research scope for this compound in posterior segment eye diseases . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO3 B1665970 Amfenac CAS No. 51579-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-3-benzoylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H13NO3/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYCMDCMZDHQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61618-27-7 (mono-hydrochloride salt), 61941-56-8 (mono-hydrochloride salt)
Record name Amfenac [INN:BAN]
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DSSTOX Substance ID

DTXSID90199533
Record name Amfenac
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Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51579-82-9
Record name Amfenac
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Record name Amfenac
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Record name AMFENAC
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-amino-3-benzoylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-amino-3-benzoylphenylacetic acid, commonly known as amfenac, and its derivatives. These compounds are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that have been the subject of extensive research due to their potent anti-inflammatory, analgesic, and antipyretic properties. This document details the core synthetic methodologies, provides specific experimental protocols, and presents quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Core Synthetic Strategies

The principal synthetic route to 2-amino-3-benzoylphenylacetic acid and its analogs involves a multi-step process commencing with a Friedel-Crafts acylation, followed by the introduction of the acetic acid moiety. A common and effective approach starts from substituted 2-aminobenzophenones.

A widely recognized synthesis was reported by Walsh et al. in 1984, which forms the basis for many subsequent preparations of analogous compounds.[1] The general synthetic pathway can be outlined as follows:

Synthetic Pathway cluster_0 Core Synthesis A Substituted 2-Aminobenzophenone B N-Acetyl-2-amino-3-benzoylphenylacetamide A->B  Chloroacetylation   C 2-Amino-3-benzoylphenylacetamide B->C  Hydrolysis (amide)   D 2-Amino-3-benzoylphenylacetic Acid Derivative C->D  Hydrolysis (nitrile)  

Caption: General synthetic scheme for 2-amino-3-benzoylphenylacetic acid derivatives.

An alternative and scalable approach involves the synthesis starting from indoline, which can be particularly advantageous for large-scale production.[2]

Experimental Protocols

The following are detailed experimental protocols for key steps in the synthesis of 2-amino-3-benzoylphenylacetic acid and its derivatives.

Protocol 1: Synthesis of 2-Amino-3-benzoylphenylacetic Acid (this compound)

This protocol is adapted from the seminal work in the field and provides a reliable method for the laboratory-scale synthesis of the parent compound.

Step 1: N-Chloroacetylation of 2-Aminobenzophenone

  • A solution of 2-aminobenzophenone in a suitable solvent (e.g., benzene or toluene) is treated with chloroacetyl chloride in the presence of a base (e.g., triethylamine or aqueous sodium bicarbonate) at a reduced temperature (0-5 °C).

  • The reaction mixture is stirred for a specified period, typically 1-2 hours, while allowing it to warm to room temperature.

  • The resulting precipitate, 2-(chloroacetamido)benzophenone, is collected by filtration, washed with water, and dried.

Step 2: Formation of the Phenylacetamide Intermediate

  • The 2-(chloroacetamido)benzophenone is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

  • A cyanide source, typically sodium or potassium cyanide, is added, and the mixture is heated.

  • The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water to precipitate the product, 2-(2-acetamido-3-benzoylphenyl)acetonitrile.

  • The crude product is filtered, washed, and can be purified by recrystallization.

Step 3: Hydrolysis to 2-Amino-3-benzoylphenylacetic Acid

  • The intermediate from the previous step is subjected to acidic or basic hydrolysis to convert the nitrile and the acetamide groups to a carboxylic acid and a primary amine, respectively.

  • For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is often used, and the reaction is heated at reflux.

  • After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the final product.

  • The crude 2-amino-3-benzoylphenylacetic acid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system like ethanol-water.

Protocol 2: Synthesis of Substituted Derivatives

The synthesis of derivatives with substituents on either the benzoyl ring or the phenylacetic acid core generally follows the same pathway as the parent compound, starting from the appropriately substituted 2-aminobenzophenone.

Example: Synthesis of 2-Amino-3-(4-chlorobenzoyl)phenylacetic Acid

The synthesis would proceed as described in Protocol 1, with the starting material being 2-amino-4'-chlorobenzophenone. The reaction conditions for each step are generally similar, although minor adjustments in reaction times and purification procedures may be necessary depending on the nature of the substituent.

Data Presentation

The following tables summarize key quantitative data for 2-amino-3-benzoylphenylacetic acid and a selection of its derivatives, highlighting their physical properties and biological activities.

Table 1: Physicochemical Properties of 2-Amino-3-benzoylphenylacetic Acid Derivatives

CompoundMolecular FormulaMelting Point (°C)
This compound HHC₁₅H₁₃NO₃176-178
Derivative 1 5-ClHC₁₅H₁₂ClNO₃205-207
Derivative 2 H4'-ClC₁₅H₁₂ClNO₃198-200
Derivative 3 H4'-FC₁₅H₁₂FNO₃185-187
Derivative 4 H4'-CH₃C₁₆H₁₅NO₃165-167

Data compiled from Walsh et al., 1984.[1]

Table 2: In Vitro and In Vivo Biological Activity of 2-Amino-3-benzoylphenylacetic Acid Derivatives

CompoundCarrageenan Edema ED₅₀ (mg/kg)Adjuvant Arthritis ED₅₀ (mg/kg)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
This compound 1.10.250.250.15[3]
Derivative 1 0.90.15--
Derivative 2 0.50.1--
Derivative 3 1.50.3--
Derivative 4 2.50.6--
Indomethacin 3.00.3--

Data compiled from Walsh et al., 1984, unless otherwise cited.[1]

Mandatory Visualization

The primary mechanism of action for 2-amino-3-benzoylphenylacetic acid and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

COX_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever This compound 2-Amino-3-benzoyl- phenylacetic Acid Derivatives This compound->PGG2 Inhibition

References

Amfenac Structural Analogues: A Technical Guide to Bioactivity and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogues of amfenac, a non-steroidal anti-inflammatory drug (NSAID), with a focus on their synthesis, bioactivity, and the experimental protocols used for their evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Introduction: this compound and its Significance

This compound is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. The inhibition of COX-1 and COX-2 isoforms blocks the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever. The chemical scaffold of this compound has served as a versatile template for the development of a diverse range of structural analogues with modified pharmacokinetic and pharmacodynamic profiles. This guide explores the structure-activity relationships (SAR) of these analogues and the methodologies employed to characterize their biological effects.

Bioactivity of this compound Structural Analogues

The bioactivity of this compound analogues is primarily assessed through their inhibitory effects on COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of their potency. Selectivity for COX-2 over COX-1 is often a desirable characteristic to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1. This section presents a summary of the reported bioactivities of various classes of this compound analogues.

Quantitative Bioactivity Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative this compound analogues.

Compound ClassAnalogue/SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound -1.20.0815
Hydrazide-Hydrazones 4-Fluorobenzaldehyde1.80.1215
4-Chlorobenzaldehyde1.50.1015
4-Nitrobenzaldehyde2.10.0923.3
Amides N-Methylamide>1005.2>19.2
N-Ethylamide>1004.8>20.8
N-Propylamide>1003.5>28.6
Esters Methyl ester5.50.4512.2
Ethyl ester6.20.5112.1

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogues.

In Vitro COX Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the COX-1 and COX-2 isoforms.

Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Colorimetric or fluorescent probe for prostaglandin detection

  • Microplate reader

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the appropriate concentration in the assay buffer.

  • Compound Incubation: A series of dilutions of the test compounds are prepared and pre-incubated with the respective COX enzymes in a 96-well plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid to each well.

  • Reaction Termination: After a specified incubation time (e.g., 10 minutes), the reaction is terminated by the addition of a stopping solution (e.g., a strong acid).

  • Detection: The amount of prostaglandin produced is quantified using a colorimetric or fluorescent method. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (without inhibitor). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the anti-inflammatory effect of a test compound in an acute inflammation model in rodents.

Animals: Male or female Wistar rats or Swiss albino mice.

Materials:

  • Test compound

  • Carrageenan solution (1% w/v in saline)

  • Vehicle (e.g., saline, carboxymethyl cellulose solution)

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound and its analogues are mediated through the inhibition of the prostaglandin synthesis pathway. The following diagrams illustrate this pathway and a typical workflow for the screening and evaluation of novel anti-inflammatory compounds.

G cluster_pathway Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound & Analogues This compound->COX Inhibition

Caption: Prostaglandin Synthesis Pathway and Site of Action for this compound Analogues.

G cluster_workflow Experimental Workflow for Anti-inflammatory Drug Screening Start Compound Library InVitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->InVitro HitID Hit Identification (Potency & Selectivity) InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Active Compounds LeadOpt Lead Optimization SAR->LeadOpt InVivo In Vivo Efficacy Studies (Carrageenan-Induced Paw Edema) LeadOpt->InVivo PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies InVivo->PKPD Preclinical Preclinical Development PKPD->Preclinical

Caption: A typical workflow for the screening and evaluation of novel anti-inflammatory compounds.

Early Preclinical Insights into the Anti-Inflammatory Profile of Amfenac: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational preclinical data on the anti-inflammatory properties of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). This compound, the active metabolite of the prodrug nepafenac, exerts its effects through the inhibition of the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This document provides a consolidated overview of its mechanism of action, quantitative efficacy data from in vitro and in vivo models, and detailed experimental methodologies to support further research and development.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound's primary mechanism of anti-inflammatory action is the inhibition of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][3][4] By blocking COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules. Preclinical data indicate that this compound exhibits a potent inhibitory effect on both COX isoforms, with a slightly higher affinity for COX-2.

Quantitative Data on Anti-Inflammatory Efficacy

The following tables summarize the key quantitative data from early preclinical studies on this compound, providing a clear comparison of its inhibitory activity and in vivo efficacy.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound

EnzymeIC50 ValueSource
COX-10.25 µM (250 nM)
COX-20.15 µM (150 nM)

Table 2: In Vivo Anti-Inflammatory Activity of this compound in a Rabbit Model of Endotoxin-Induced Uveitis

ParameterThis compound (0.1% solution)Nepafenac (0.1% suspension)Ketorolac (0.4%)Diclofenac (0.1%)Source
Inhibition of FITC-dextran accumulation97.4%96.3%Not ReportedNot Reported
Inhibition of PGE2 concentration68.0%62.0%97.6%62.0%

Table 3: In Vivo Anti-Inflammatory and Analgesic Activity of this compound

ModelThis compound DosageEffectComparisonSource
Evans blue-carrageenan pleural effusion (acute inflammation)4 mg/kg33% suppression16.4 times more potent than phenylbutazone
Adjuvant-induced arthritis (chronic inflammation)4 mg/kg28% suppression22.8 times more potent than phenylbutazone
Bradykinin-induced flexor reflex in rats0.1-1 mg/kg p.o.Suppression of hindlimb flexor reflexesMore potent than floctafenine, loxoprofen, piroxicam, emorfazone, and mefenamic acid
Acetylcholine-induced abdominal constriction in miceNot SpecifiedPotent analgesic activity156 times more potent than phenylbutazone
Bradykinin-induced nociceptive response in dogsNot SpecifiedPotent analgesic activity56.3 times more potent than phenylbutazone

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever This compound This compound This compound->COX1 This compound->COX2 PLA2 Phospholipase A2 cluster_invitro In Vitro COX Inhibition Assay Enzyme_Prep Prepare purified COX-1 or COX-2 enzyme Reaction_Mix Prepare reaction buffer with heme and co-factors Enzyme_Prep->Reaction_Mix Add_this compound Add varying concentrations of this compound Reaction_Mix->Add_this compound Add_Substrate Add Arachidonic Acid (Substrate) Add_this compound->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_PG Measure Prostaglandin production (e.g., PGE2) Incubate->Measure_PG Calculate_IC50 Calculate IC50 value Measure_PG->Calculate_IC50 cluster_invivo Rabbit Model of Endotoxin-Induced Uveitis Animal_Prep New Zealand White Rabbits Drug_Admin Administer this compound (0.1% solution) or control (2 single doses, 50 µl/dose) Animal_Prep->Drug_Admin Induce_Inflammation Induce ocular inflammation via i.v. Endotoxin (LPS, 10 µg/ml) with FITC-dextran Drug_Admin->Induce_Inflammation Wait Wait 90 minutes Induce_Inflammation->Wait Measure_Leakage Scan eyes using fluorophotometry to measure FITC-dextran accumulation Wait->Measure_Leakage Collect_Sample Collect aqueous humor Measure_Leakage->Collect_Sample Measure_PGE2 Measure PGE2 concentrations by immunoassay Collect_Sample->Measure_PGE2 Analyze_Data Analyze and compare inhibition percentages Measure_PGE2->Analyze_Data

References

A Comprehensive Review of Amfenac in Ophthalmic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amfenac, a potent non-steroidal anti-inflammatory drug (NSAID), has carved a significant niche in ophthalmic therapeutics. As the active metabolite of the prodrug nepafenac, this compound's efficacy in managing ocular inflammation and pain is well-documented. This technical guide provides an in-depth review of this compound for researchers, scientists, and drug development professionals. It delves into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical applications in various ophthalmological conditions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical in the arachidonic acid cascade, which leads to the production of prostaglandins, key mediators of inflammation and pain.[3] By blocking COX enzymes, this compound effectively reduces the synthesis of prostaglandins in ocular tissues, thereby mitigating inflammatory responses.[1][4] Nepafenac, as a prodrug, readily penetrates the cornea and is then converted to this compound by intraocular hydrolases, ensuring targeted delivery of the active compound to both anterior and posterior segments of the eye.

Prostaglandin Synthesis Pathway and this compound's Mechanism of Action membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 releases aa Arachidonic Acid pla2->aa cox COX-1 & COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pgs->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation This compound This compound This compound->cox Inhibits

Mechanism of this compound Action

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacodynamics and pharmacokinetics of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound0.250.151.67
This compound-20.4 nM (0.0204 µM)-

IC50: The half maximal inhibitory concentration. Data presented from different sources may vary based on experimental conditions.

Table 2: Pharmacokinetics of this compound after Topical Ocular Administration of Nepafenac

ParameterNepafenac 0.1%UnitReference
Plasma Cmax (Nepafenac) 0.310 ± 0.104ng/mL
Plasma Cmax (this compound) 0.422 ± 0.121ng/mL
Aqueous Humor Cmax (this compound) 70.1ng/mL
Vitreous Level (this compound) 2.0ng/mL

Cmax: Maximum concentration.

Table 3: Clinical Efficacy in Postoperative Inflammation after Cataract Surgery

StudyTreatment GroupOutcome MeasureResultp-valueReference
Lane et al. 2007Nepafenac 0.1%% of pain-free patients83.1% - 93.0%< 0.0001 vs. vehicle
Vehicle41.6% - 46.4%
Zhao et al. 2017 (Meta-analysis)NepafenacOcular inflammation controlEqually effective as Ketorolac-
Ketorolac
NepafenacConjunctival hyperemia & ocular discomfortMore effective than Ketorolac-

Table 4: Clinical Efficacy in Cystoid Macular Edema (CME)

StudyCME TypeTreatmentMean Retinal Thickness Decrease (µm)Mean Visual Acuity Improvement (logMAR)Reference
Hariprasad et al.Uveitic CMENepafenac 0.1% TID227 ± 168.10.36 ± 0.20
Acute Pseudophakic CMENepafenac 0.1%134 ± 111.00.19 (in 2 of 3 patients)
Chronic/Recalcitrant Pseudophakic CMENepafenac 0.1%178 ± 128.70.33 ± 0.19
Warren and FoxSteroid-responder CMENepafenac 0.1%206.9≥ 2 Snellen lines in 12/15 patients
Trikha et al. 2020Postoperative CMENepafenac 0.3% BID95.80.13

Table 5: Clinical Efficacy in Diabetic Macular Edema (DME)

StudyTreatment GroupOutcome MeasureResultp-valueReference
Callanan & Williams 2008Nepafenac 0.1% BID (n=6)Mean foveal thickness decrease150 µm< 0.05
Mean visual acuity improvement0.11 logMAR< 0.05
DRCR.net 2013Nepafenac 0.1% TID (n=61)Mean change in retinal volume-0.03 mm³0.89 vs. placebo
Placebo (n=64)-0.02 mm³
Singh et al. 2012Nepafenac 0.1% (prophylaxis post-cataract surgery)Incidence of macular edema3.2%< 0.001 vs. vehicle
Vehicle16.7%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the study of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Colorimetric or fluorometric detection kit

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) for colorimetric assay

  • Microplate reader

Procedure (Colorimetric Method):

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Control wells should contain the solvent alone.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

  • Add the colorimetric substrate (TMPD).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 5 minutes) at the specified temperature.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

COX Inhibition Assay Workflow start Start prep_reagents Prepare Reagents: - COX-1/COX-2 enzymes - this compound dilutions - Substrate (Arachidonic Acid) - Assay Buffer, Heme, TMPD start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer, Heme, COX enzyme - Add this compound dilutions/vehicle prep_reagents->plate_setup pre_incubation Pre-incubate plate (e.g., 5 min at 25°C) plate_setup->pre_incubation add_tmpd Add TMPD pre_incubation->add_tmpd initiate_reaction Initiate reaction with Arachidonic Acid add_tmpd->initiate_reaction incubation Incubate (e.g., 5 min at 25°C) initiate_reaction->incubation read_absorbance Read Absorbance (e.g., 590 nm) incubation->read_absorbance data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value read_absorbance->data_analysis end End data_analysis->end

In Vitro COX Inhibition Assay Workflow
Rabbit Model of Endotoxin-Induced Uveitis (EIU)

This in vivo model is used to evaluate the anti-inflammatory efficacy of ophthalmic drugs.

Objective: To assess the ability of topically administered this compound (via nepafenac) to suppress ocular inflammation.

Animal Model: New Zealand White rabbits.

Induction of Uveitis:

  • A single intravitreal or systemic (e.g., footpad) injection of lipopolysaccharide (LPS) from E. coli.

Treatment:

  • Topical administration of nepafenac ophthalmic solution or vehicle to the rabbit eyes at specified time points before and/or after LPS injection.

Outcome Measures (assessed at various time points, typically up to 72 hours post-LPS):

  • Clinical Assessment: Slit-lamp examination to score signs of inflammation, such as iris hyperemia, aqueous flare, and fibrin formation.

  • Aqueous Humor Analysis:

    • Aqueous humor is collected via paracentesis.

    • Cell Count: The number of infiltrating inflammatory cells (e.g., leukocytes) is determined using a hemocytometer.

    • Protein Concentration: Total protein levels are measured to assess the breakdown of the blood-aqueous barrier.

    • Prostaglandin E2 (PGE2) Levels: PGE2 concentrations are quantified using methods like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.

    • Cytokine Levels: Levels of inflammatory cytokines (e.g., TNF-α, IL-6) can be measured.

Data Analysis: Comparison of the inflammatory scores and biomarker levels between the nepafenac-treated group and the vehicle-treated group to determine the anti-inflammatory effect.

Endotoxin-Induced Uveitis Model Workflow start Start: Rabbit Model lps_injection Induce Uveitis: Intravitreal/Systemic LPS Injection start->lps_injection treatment Topical Treatment: Nepafenac or Vehicle lps_injection->treatment monitoring Monitor Inflammation (up to 72 hours) treatment->monitoring slit_lamp Slit-Lamp Examination (Clinical Scoring) monitoring->slit_lamp aq_humor_collection Aqueous Humor Collection monitoring->aq_humor_collection data_analysis Data Analysis: Compare Treated vs. Vehicle slit_lamp->data_analysis cell_count Cell Count aq_humor_collection->cell_count protein_assay Protein Concentration aq_humor_collection->protein_assay pge2_assay PGE2 Quantification aq_humor_collection->pge2_assay cell_count->data_analysis protein_assay->data_analysis pge2_assay->data_analysis end End data_analysis->end

References

The Genesis of a Potent Anti-Inflammatory Agent: A Timeline of Amfenac's Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that has carved a significant niche in ophthalmology for the management of pain and inflammation, particularly following cataract surgery.[1] Its journey from initial synthesis to clinical application is a compelling narrative of targeted drug design and development. This technical guide provides a comprehensive timeline of this compound's discovery and development, detailing its synthesis, mechanism of action, preclinical pharmacology, and clinical evolution, with a focus on its active metabolite role in the context of its prodrug, Nepafenac.

Discovery and Initial Synthesis

The foundational synthesis of this compound, chemically known as (2-amino-3-benzoylphenyl)acetic acid, was first reported in 1979 by Welstead and his colleagues.[2][3] The development of this compound and its analogues was part of a broader effort to discover novel anti-inflammatory agents with improved efficacy and tolerability profiles.[4]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as described in the scientific literature, involves a multi-step process. A generalized synthetic scheme is outlined below, based on established chemical principles.

Diagram of the Synthesis of this compound

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation A 2-Aminodiphenylmethane C 2-Amino-3-benzoyldiphenylmethane A->C AlCl3 B Benzoyl Chloride B->C D 2-Amino-3-benzoyldiphenylmethane F This compound ((2-amino-3-benzoylphenyl)acetic acid) D->F Oxidation E Potassium Permanganate E->F

Caption: Generalized synthetic pathway for this compound.

Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, this compound reduces the production of prostaglandins.

This compound is the active metabolite of the prodrug Nepafenac. Nepafenac itself is less active, but after topical administration to the eye, it rapidly penetrates the cornea and is converted by intraocular hydrolases to this compound. This targeted bioactivation within the eye allows for high concentrations of the active drug at the site of inflammation.

Signaling Pathway of this compound's Mechanism of Action

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX1_COX2 Inhibition

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Preclinical Development

Extensive preclinical studies were conducted to evaluate the anti-inflammatory activity, analgesic effects, and pharmacokinetic profile of this compound and its prodrug, Nepafenac. These studies were crucial in establishing the rationale for its clinical use in ophthalmology.

In Vitro Cyclooxygenase (COX) Inhibition

In vitro assays were performed to determine the inhibitory potency of this compound against COX-1 and COX-2 enzymes. This was critical to understanding its mechanism of action and potential for therapeutic efficacy and side effects.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound ~0.25~0.15
KetorolacPotent Inhibitor-
Bromfenac--
Preclinical Animal Models

Rabbit Model of Ocular Inflammation (Endotoxin-Induced Uveitis)

This model is widely used to assess the efficacy of anti-inflammatory agents in the eye. Uveitis is induced by injecting bacterial endotoxin (lipopolysaccharide, LPS), which elicits a robust inflammatory response characterized by the breakdown of the blood-aqueous barrier.

Experimental Protocol:

  • Animal Model: New Zealand White rabbits are typically used.

  • Induction of Uveitis: A sterile solution of E. coli LPS is injected intravitreally.

  • Drug Administration: this compound or its vehicle is administered topically to the eye before and/or after LPS injection.

  • Assessment of Inflammation: The inflammatory response is quantified by measuring parameters such as aqueous humor flare (protein concentration), inflammatory cell count in the aqueous humor, and prostaglandin E2 (PGE2) levels.

In a study comparing this compound to its prodrug Nepafenac, both substances resulted in nearly complete inhibition of FITC-dextran accumulation in the anterior chamber (97.4% and 96.3% inhibition, respectively) in an endotoxin-induced inflammation model in rabbits. They also similarly inhibited PGE2 concentrations (68.0% and 62.0% inhibition, respectively).

Rat Model of Oxygen-Induced Retinopathy (OIR)

The OIR model is a standard preclinical model for studying retinal neovascularization, a hallmark of diseases like retinopathy of prematurity and diabetic retinopathy.

Experimental Protocol:

  • Animal Model: Neonatal Sprague-Dawley or other rat strains are used.

  • Induction of Retinopathy: Newborn rat pups are exposed to a hyperoxic environment (e.g., 80% oxygen) for several days, followed by a return to normoxia (room air). This cycle of hyperoxia-hypoxia induces retinal vessel obliteration followed by proliferative neovascularization.

  • Drug Administration: Test compounds are administered, often via intravitreal injection.

  • Assessment of Neovascularization: Retinal flat mounts are prepared and stained to visualize the retinal vasculature. The extent of neovascularization and avascular areas is then quantified.

Experimental Workflow for Preclinical Ocular Inflammation Models

cluster_rabbit Rabbit Endotoxin-Induced Uveitis Model cluster_rat Rat Oxygen-Induced Retinopathy Model A1 Select New Zealand White Rabbits A2 Induce Uveitis (LPS Injection) A1->A2 A3 Topical Administration (this compound/Vehicle) A2->A3 A4 Assess Inflammation: Aqueous Flare, Cell Count, PGE2 A3->A4 B1 Select Neonatal Rats B2 Induce Retinopathy (Hyperoxia-Hypoxia Cycle) B1->B2 B3 Intravitreal Injection (this compound/Vehicle) B2->B3 B4 Assess Neovascularization: Retinal Flat Mounts B3->B4

Caption: Workflow for key preclinical models used in this compound's development.

Clinical Development of Nepafenac (this compound Prodrug)

The clinical development focused on the prodrug Nepafenac, formulated as an ophthalmic suspension, to leverage its enhanced corneal penetration and targeted delivery of this compound to intraocular tissues.

Phase III Clinical Trials for Cataract Surgery

Multiple large-scale, randomized, double-masked, vehicle-controlled clinical trials were conducted to establish the safety and efficacy of Nepafenac for the treatment of pain and inflammation associated with cataract surgery.

Typical Clinical Trial Design:

  • Patient Population: Patients scheduled for cataract extraction.

  • Treatment Groups:

    • Nepafenac ophthalmic suspension (e.g., 0.1% or 0.3%)

    • Vehicle (placebo)

    • Active comparator (e.g., Ketorolac)

  • Dosing Regimen: Typically, one drop administered two to three times daily, beginning one day before surgery and continuing for several weeks post-surgery.

  • Primary Efficacy Endpoints:

    • Percentage of patients with a cure for inflammation (defined as a score of 0 for both aqueous cells and flare).

    • Percentage of patients who are pain-free.

  • Safety Assessments: Monitoring of adverse events, including ocular discomfort upon instillation.

Key Clinical Trial Results

Clinical trials consistently demonstrated that Nepafenac was superior to vehicle in treating postoperative pain and inflammation.

Trial OutcomeNepafenac 0.1%Vehiclep-valueReference
Cure Rate at Day 14 76.3%59.2%0.0241
Pain-Free at Day 3 Significantly HigherLower< 0.05
Clinical Success at Day 14 (vs. Ketorolac 0.5%) Superior-0.0319

A once-daily 0.3% formulation of Nepafenac was later developed and shown to be non-inferior to the three-times-daily 0.1% formulation, offering improved patient convenience.

Pharmacokinetics

The pharmacokinetic profiles of Nepafenac and its active metabolite this compound have been well-characterized in both preclinical models and humans.

Ocular Pharmacokinetics in Rabbits

Following topical administration of Nepafenac in rabbits, both Nepafenac and this compound are rapidly distributed to various ocular tissues.

ParameterNepafenacThis compound
Tmax 0.5 - 1 hour0.5 - 4 hours
Highest Cmax & AUC Bulbar Conjunctiva, CorneaBulbar Conjunctiva, Cornea
Systemic and Ocular Pharmacokinetics in Humans

Following topical ocular administration of Nepafenac in humans, low but quantifiable plasma concentrations of both Nepafenac and this compound are observed.

ParameterNepafenac (0.1% TID)This compound (0.1% TID)
Mean Steady-State Cmax 0.310 ± 0.104 ng/mL0.422 ± 0.121 ng/mL
Time to Cmax (post-dose) ~2 hours~3-5 hours

A study in cataract surgery patients who received a single dose of Nepafenac 0.1% showed that the maximum mean aqueous humor concentrations were observed at 1 hour post-dose for both Nepafenac (177 ng/mL) and this compound (44.8 ng/mL), indicating rapid corneal penetration. A comparison of aqueous humor concentrations of different NSAIDs showed that Nepafenac had significantly greater ocular bioavailability.

Regulatory Approval and Post-Marketing

Nepafenac ophthalmic suspension 0.1% was first approved by the U.S. Food and Drug Administration (FDA) for the treatment of pain and inflammation associated with cataract surgery. Subsequently, a 0.3% formulation for once-daily dosing was also approved. In Europe, Nepafenac is also indicated for reducing the risk of postoperative macular edema in diabetic patients undergoing cataract surgery.

Conclusion

The development of this compound, primarily through its prodrug Nepafenac, represents a successful application of pharmaceutical sciences to address a specific clinical need in ophthalmology. From its initial synthesis and characterization as a potent COX inhibitor to its formulation as a prodrug for enhanced ocular delivery, the timeline of this compound's development is a testament to a rational, data-driven approach. The comprehensive preclinical and clinical studies have established a strong foundation for its safe and effective use in managing postoperative ocular inflammation and pain. This in-depth guide provides researchers and drug development professionals with a detailed overview of the key milestones and scientific data that have shaped the trajectory of this important therapeutic agent.

References

An In-Depth Technical Guide to the In Vitro Screening of Amfenac for Novel Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of pain and inflammation.[2][3] this compound is the active metabolite of nepafenac, a prodrug that effectively penetrates ocular tissues where it is converted by hydrolases.[2][4] While the inhibition of COX-1 and COX-2 is well-established, the full spectrum of this compound's molecular interactions and potential off-target effects remains an area of active investigation. Identifying novel therapeutic targets is crucial for understanding its complete pharmacological profile, discovering new therapeutic applications, and anticipating potential side effects.

This technical guide provides a comprehensive framework for the in vitro screening and validation of novel therapeutic targets for this compound. It outlines detailed experimental protocols, data presentation strategies, and visual workflows to guide researchers in this endeavor.

Known Therapeutic Targets of this compound

The principal targets of this compound are the cyclooxygenase isoforms, COX-1 and COX-2. This compound acts as a potent, reversible inhibitor of both enzymes. The inhibitory concentrations (IC50) from in vitro assays quantify this activity.

Quantitative Data: this compound Inhibition of COX Enzymes
TargetIC50 Value (µM)Source
Cyclooxygenase-1 (COX-1)0.25
Cyclooxygenase-2 (COX-2)0.15

Workflow for Novel Target Identification

The discovery of novel drug targets is a systematic process that begins with broad, unbiased screening methods and progresses to specific, targeted validation assays. This workflow ensures that potential targets are rigorously identified and characterized.

G cluster_0 cluster_1 start Phase 1: Broad Screening (Unbiased Target Discovery) a Proteome-wide Screening (e.g., CETSA-MS, Affinity Chromatography) start->a Identify Candidates b Transcriptome-wide Screening (e.g., Gene Expression Profiling) start->b Identify Candidates validation Phase 2: Candidate Validation (Orthogonal Assays) c Direct Binding Assays (e.g., SPR, ITC) validation->c Confirm Direct Interaction d Enzyme Inhibition Assays validation->d Assess Functional Inhibition e Cell-Based Functional Assays (e.g., Reporter Assays, Phenotypic Readouts) validation->e Evaluate Cellular Consequences final Validated Novel Target a->validation Prioritize Candidates b->validation Prioritize Candidates c->final d->final e->final

Caption: A logical workflow for identifying and validating novel drug targets.

Phase 1: Experimental Protocols for Broad Screening

The initial phase employs high-throughput, unbiased methods to generate a list of potential protein targets that interact with this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes proteins against thermal denaturation. Coupling CETSA with mass spectrometry (CETSA-MS) allows for an unbiased, proteome-wide survey of target engagement.

Experimental Protocol: CETSA-MS for this compound

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human umbilical vein endothelial cells (HUVEC) or RAW 264.7 macrophages) to ~80% confluency.

    • Treat cells with this compound (e.g., 10-100 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) under standard culture conditions.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into aliquots for each temperature point.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Sample Preparation for Mass Spectrometry:

    • Collect the supernatant (soluble fraction).

    • Perform protein quantification (e.g., BCA assay).

    • Reduce, alkylate, and digest the proteins (e.g., with trypsin).

    • Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the labeled peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins across all samples.

    • For each protein, plot the relative soluble amount versus temperature to generate a "melting curve."

    • Proteins that show a significant thermal shift (a change in the melting temperature, Tₘ) in the this compound-treated samples compared to the vehicle control are considered candidate targets.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Gene Expression Profiling

Analyzing changes in the transcriptome following drug treatment can reveal which signaling pathways are modulated, thereby pointing to potential upstream targets or downstream effects.

Experimental Protocol: Microarray/RNA-Seq Analysis

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., primary endothelial cells, cancer cell lines) in multi-well plates.

    • Treat cells with a relevant concentration of this compound (e.g., IC50 value for a phenotypic effect) or vehicle for a specified time (e.g., 24-48 hours).

  • RNA Extraction and Quality Control:

    • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).

  • Library Preparation and Sequencing/Hybridization:

    • For RNA-Seq: Prepare sequencing libraries from the RNA (e.g., using a TruSeq RNA Library Prep Kit). This involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq).

    • For Microarray: Synthesize, label, and fragment cRNA from the total RNA. Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix GeneChip).

  • Data Analysis:

    • Perform quality control on the raw sequencing or microarray data.

    • Align sequencing reads to a reference genome (for RNA-Seq) and quantify gene expression levels. For microarrays, process the raw intensity data.

    • Identify differentially expressed genes (DEGs) between this compound-treated and control groups using statistical analysis (e.g., DESeq2 for RNA-Seq), applying thresholds for fold change (e.g., >1.5) and p-value (e.g., <0.05).

    • Perform pathway and gene ontology (GO) enrichment analysis on the list of DEGs to identify biological processes and signaling pathways significantly affected by this compound.

Phase 2: Experimental Protocols for Target Validation

Once a list of candidate targets is generated, orthogonal assays are required to validate the findings.

Cyclooxygenase (COX) Inhibition Assay

This protocol serves as a positive control for this compound's known activity and as a template for testing its inhibitory effect on newly identified candidate enzymes.

Experimental Protocol: LC-MS/MS-Based COX Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of co-factors: 100 µM hematin and 40 mM L-epinephrine.

    • Prepare a stock solution of the substrate, arachidonic acid (AA).

    • Prepare serial dilutions of this compound in DMSO.

    • Use purified human recombinant COX-1 or COX-2 enzyme.

  • Enzyme Reaction:

    • In an Eppendorf tube, mix the Tris-HCl buffer, hematin, and L-epinephrine.

    • Add the COX enzyme (e.g., 0.1-0.2 µg) and incubate for 2 minutes at room temperature.

    • Add 2 µL of the this compound dilution (or DMSO control) and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid (e.g., to a final concentration of 10 µM).

    • Allow the reaction to proceed for a set time (e.g., 2 minutes) at 37°C.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an acidic solution (e.g., 1 M HCl) and an internal standard (e.g., PGE₂-d₄).

    • Extract the prostaglandins (e.g., PGE₂) using a solid-phase extraction (SPE) column.

    • Elute the prostaglandins and evaporate the solvent. Reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separate the prostaglandins using a suitable C18 column.

    • Quantify the amount of PGE₂ produced using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Functional Assays

These assays assess the functional consequences of this compound's interaction with a target in a cellular context.

Experimental Protocol: Pro-inflammatory Cytokine Inhibition Assay

This assay measures this compound's ability to suppress the production of inflammatory mediators, a process that could be modulated by novel targets.

  • Cell Seeding and Stimulation:

    • Seed murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1, differentiated with PMA) into a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS, 1 µg/mL), to induce cytokine production. Include an unstimulated control group.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

    • Measure the concentration of a target cytokine (e.g., TNF-α or IL-1β) or prostaglandin (PGE₂) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Cell Viability Control:

    • In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of cytokine inhibition at each this compound concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of cytokine production.

Signaling Pathways Modulated by this compound

This compound's primary effect is on the arachidonic acid cascade, which leads to the production of prostaglandins. However, studies suggest it may have effects on other pathways, potentially through COX-independent mechanisms.

Known Pathway: Prostaglandin Synthesis

This compound inhibits the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa Stimulus cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Potential Novel Pathways

Research into this compound and related NSAIDs suggests potential modulation of other key inflammatory and cellular pathways. For instance, this compound has been shown to inhibit VEGF-induced proliferation and tube formation in endothelial cells, suggesting an anti-angiogenic role that may be COX-independent. Furthermore, studies on other NSAIDs have implicated pathways like NF-κB and PI3K/AKT/mTOR, which are central to inflammation, cell survival, and proliferation. Screening this compound against these pathways could reveal novel mechanisms of action.

References

Physicochemical Characterization of Amfenac Sodium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac sodium, the sodium salt of (2-amino-3-benzoylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical guide provides a comprehensive overview of the physicochemical properties of this compound sodium, crucial for its development, formulation, and quality control. The information presented herein is a synthesis of data from publicly available scientific literature and chemical databases.

Chemical and Physical Properties

This compound sodium is typically available as a hydrate, specifically this compound sodium monohydrate.[1][2] The anhydrous form also exists.[3]

PropertyValueSource(s)
Chemical Name sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate[2]
Molecular Formula C₁₅H₁₄NNaO₄[2]
Molecular Weight 295.26 g/mol
Appearance Light yellow to yellow solid
CAS Number 61618-27-7 (monohydrate)
61941-56-8 (anhydrous)
Parent Compound (this compound) CID 2136

Solubility

The solubility of this compound sodium is a critical parameter for its formulation, particularly for parenteral and ophthalmic dosage forms.

SolventSolubilityConditionsSource(s)
Water50 mg/mLUltrasonic treatment may be needed
DMSO150 mg/mLUltrasonic treatment and warming may be needed
Ethanol4 mg/mL-
Propylene GlycolApprox. 50% w/w (for Diclofenac Sodium)-

pKa

The acid dissociation constant (pKa) is a key determinant of a drug's absorption, distribution, and excretion characteristics. For this compound, the parent compound of this compound sodium, the pKa is predicted to be acidic.

PropertyPredicted ValueMethodSource(s)
pKa (Strongest Acidic) 3.95Chemaxon
pKa (Strongest Basic) 1.77Chemaxon

Thermal Properties and Polymorphism

Melting Point: An experimental melting point for this compound sodium is not consistently reported in publicly available literature. For comparison, the related NSAID, Mefenamic acid, has a melting point of 230-231 °C, and its sodium salt has a melting point of 258.2 °C. The thermal behavior of NSAID sodium salts can be complex, as seen with Diclofenac sodium, which can decompose before melting depending on the analytical conditions.

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physicochemical properties, including solubility and stability. While there is no specific study on the polymorphism of this compound sodium in the reviewed literature, the related compound Bromfenac sodium is known to exist in at least three polymorphic forms. This suggests that this compound sodium may also exhibit polymorphism, which would require investigation using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and identification of this compound sodium.

UV-Visible Spectroscopy: this compound, being an aromatic compound, is expected to exhibit strong absorbance in the UV region. For the related compound Bromfenac sodium, a λmax of 268 nm has been reported in a mobile phase of Methanol and Ammonium Dihydrogen Ortho phosphate buffer. For Diclofenac, the maximum absorption wavelength is reported to be between 276 and 292 nm, depending on the solvent.

Infrared (IR) Spectroscopy: The IR spectrum of this compound sodium would be expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretching (primary amine)3300-3500 (two bands)
C=O stretching (ketone)1650-1680
C=O stretching (carboxylate anion)1550-1610 (asymmetric), 1400-1450 (symmetric)
C-N stretching1250-1350
Aromatic C-H stretching~3000-3100
Aromatic C=C bending1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would provide detailed information about the structure of this compound. Based on the structure of 2-(2-amino-3-benzoylphenyl)acetic acid, the following characteristic chemical shifts can be predicted.

¹H-NMR (Predicted):

  • Aromatic protons: 6.5 - 8.0 ppm

  • -CH₂- (acetic acid side chain): ~3.5 ppm

  • -NH₂ protons: A broad singlet, chemical shift can vary depending on solvent and concentration.

¹³C-NMR (Predicted):

  • C=O (ketone): 190-200 ppm

  • C=O (carboxylate): 170-180 ppm

  • Aromatic carbons: 110-150 ppm

  • -CH₂-: ~40 ppm

Stability and Degradation

Forced degradation studies are crucial to understand the stability of a drug substance and to develop stability-indicating analytical methods. A patent for a stable pharmaceutical formulation of this compound sodium mentions that a major decomposition product is 7-benzoyl-2-oxindole, identified by thin-layer chromatography. The prodrug of this compound, Nepafenac, is known to hydrolyze to form this compound.

Experimental Protocols

Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of this compound sodium is added to a known volume of the desired solvent (e.g., water, ethanol, propylene glycol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of this compound sodium in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

pKa Determination (Potentiometric Titration)
  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure complete dissolution.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Thermal Analysis (Differential Scanning Calorimetry - DSC)
  • Sample Preparation: A small, accurately weighed amount of this compound sodium (typically 2-5 mg) is placed in an aluminum DSC pan and hermetically sealed.

  • Instrument Setup: An empty sealed pan is used as a reference. The DSC instrument is purged with an inert gas (e.g., nitrogen).

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The heat flow to the sample is measured as a function of temperature. Endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events are recorded.

Crystallinity and Polymorphism (X-ray Powder Diffraction - XRPD)
  • Sample Preparation: A finely powdered sample of this compound sodium is packed into a sample holder.

  • Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation).

  • Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded.

  • Data Analysis: The resulting diffractogram (intensity vs. 2θ) provides a unique fingerprint of the crystalline form. The presence of different polymorphs would be indicated by different peak positions and intensities.

Stability-Indicating HPLC Method (Forced Degradation Study)
  • Stress Conditions: Solutions of this compound sodium are subjected to various stress conditions as per ICH guidelines:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80 °C).

    • Photodegradation: Exposing the solid drug or a solution to UV and visible light.

  • Sample Analysis: The stressed samples are then analyzed by a suitable HPLC method. An example method for this compound sodium in plasma involves a reversed-phase C18 column with a gradient elution of acetonitrile and phosphate buffer (pH 7.0), with UV detection at 245 nm.

  • Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent drug from its degradation products.

Visualizations

Signaling Pathway

This compound, the active metabolite of this compound sodium, acts as a non-steroidal anti-inflammatory drug by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Inhibition_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid converted by Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins catalyzes conversion Inflammation_Pain Inflammation_Pain Prostaglandins->Inflammation_Pain mediate Inflammatory_Stimuli Inflammatory_Stimuli Phospholipase_A2 Phospholipase_A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Phospholipids Amfenac_Sodium This compound Amfenac_Sodium->COX1_COX2 inhibits

Caption: Mechanism of action of this compound via inhibition of the COX pathway.

Experimental Workflows

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Add_Excess Add excess this compound Sodium to solvent Equilibrate Equilibrate at constant temperature Add_Excess->Equilibrate Separate Separate solid and liquid phases Equilibrate->Separate Quantify Quantify concentration in supernatant Separate->Quantify

Caption: Workflow for determining the solubility of this compound Sodium.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound Sodium Sample Acid Acidic Hydrolysis Start->Acid Base Alkaline Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photodegradation Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants & Assess Stability Analysis->Results

Caption: Workflow for a forced degradation study of this compound Sodium.

Conclusion

This technical guide provides a summary of the key physicochemical properties of this compound sodium based on available data. While fundamental characteristics such as chemical structure and solubility in select solvents are established, there is a notable lack of publicly available experimental data for properties like melting point, pKa, and polymorphism. Further experimental investigation into these areas is warranted to provide a more complete physicochemical profile of this active pharmaceutical ingredient, which will ultimately support the development of robust and effective drug products. The provided experimental protocols offer a starting point for such characterization studies.

References

A Comprehensive Technical Guide to the Quantum Mechanical Studies of Amfenac's Molecular Structure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the application of quantum mechanical methods to elucidate the molecular structure and electronic properties of Amfenac, a non-steroidal anti-inflammatory drug (NSAID). This document outlines the theoretical background, computational methodologies, and expected outcomes of such studies. It is designed to serve as a resource for researchers in computational chemistry, medicinal chemistry, and drug development who are interested in the in-silico analysis of pharmaceutical compounds. The guide details the common computational protocols, presents data in a structured format, and visualizes the workflow of a typical quantum mechanical investigation.

Introduction to this compound and the Role of Quantum Mechanics

This compound, chemically known as (2-amino-3-benzoylphenyl)acetic acid, is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for elucidating its mechanism of action and for the rational design of new, more effective derivatives.

Quantum mechanics (QM) offers a powerful computational lens to investigate molecules at the atomic and electronic levels.[1][2] By solving the Schrödinger equation or its approximations, QM methods can accurately predict a molecule's geometry, vibrational frequencies, and a host of electronic properties that govern its reactivity and interactions with biological targets.[1][2] For drugs like this compound, QM studies can provide insights into:

  • Stable Conformations: Identifying the lowest energy three-dimensional arrangement of the atoms.[3]

  • Geometric Parameters: Precisely calculating bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Determining the distribution of electrons, molecular orbital energies (such as HOMO and LUMO), and the molecular electrostatic potential, which are critical for understanding drug-receptor interactions.

  • Spectroscopic Properties: Simulating vibrational spectra (IR and Raman) to aid in the experimental characterization of the molecule.

Computational Methodologies: A Detailed Protocol

The following section outlines a typical protocol for conducting a quantum mechanical study of this compound, based on established practices in the field of computational chemistry.

Software and Theoretical Models

Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or GAMESS. The choice of the theoretical model is critical for the accuracy of the results. Density Functional Theory (DFT) is a widely used method for drug-like molecules as it provides a good balance between computational cost and accuracy.

  • Functional: The B3LYP hybrid functional is a popular choice for organic molecules, offering reliable results for geometries and electronic properties.

  • Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is commonly employed to provide a flexible description of the electron distribution.

Geometry Optimization

The first step in a computational study is to find the equilibrium geometry of the molecule.

  • Initial Structure: An initial 3D structure of this compound can be built using molecular modeling software or obtained from crystallographic data.

  • Optimization: The geometry is then optimized by finding the minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until the forces are close to zero.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Conformational Analysis

This compound has several rotatable bonds, leading to different possible conformations.

  • Potential Energy Surface Scan: A systematic scan of the potential energy surface is performed by rotating key dihedral angles (e.g., the rotation of the acetic acid side chain and the benzoyl group).

  • Identification of Minima: The low-energy conformers are identified from the potential energy surface scan and are then fully optimized to find the most stable structures.

Calculation of Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

  • Molecular Electrostatic Potential (MESP): The MESP is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

  • Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule.

Presentation of Quantitative Data

The following tables summarize the types of quantitative data that would be generated from a comprehensive quantum mechanical study of this compound.

Table 1: Optimized Geometric Parameters for this compound (Example Data)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-C (phenyl)1.39 - 1.41
C-N1.38
C=O (carbonyl)1.23
C-O (acid)1.35
O-H (acid)0.97
**Bond Angles (°) **C-C-C (phenyl)119 - 121
C-N-H115
C-C=O122
Dihedral Angles (°) Phenyl-C(=O)-Phenyl45.0
Phenyl-CH2-COOH90.0

Table 2: Calculated Electronic Properties of this compound (Example Data)

PropertyValue
Energy of HOMO (eV) -6.5
Energy of LUMO (eV) -1.2
HOMO-LUMO Gap (eV) 5.3
Dipole Moment (Debye) 3.8
Mulliken Atomic Charges
O (carbonyl)-0.55
N (amino)-0.48
O (hydroxyl)-0.62

Visualizations of Workflows and Concepts

Computational Workflow

The following diagram illustrates the typical workflow for a quantum mechanical study of a molecule like this compound.

G Computational Workflow for this compound Analysis A Initial 3D Structure of this compound B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C D Confirmation of Stable Minimum (No Imaginary Frequencies) C->D E Conformational Analysis (PES Scan) D->E F Single Point Energy Calculation D->F E->B G Analysis of Electronic Properties (HOMO, LUMO, MESP) F->G H Vibrational Spectra Simulation (IR, Raman) F->H I Interpretation of Results G->I H->I

Caption: A flowchart of the computational protocol for this compound analysis.

Frontier Molecular Orbitals and Reactivity

The interaction between the HOMO and LUMO is fundamental to understanding chemical reactivity. The diagram below illustrates this concept.

G HOMO-LUMO Interaction Concept cluster_0 This compound cluster_1 Receptor/Reactant HOMO_A HOMO (Electron Donor) LUMO_B LUMO HOMO_A->LUMO_B Donation LUMO_A LUMO (Electron Acceptor) HOMO_B HOMO HOMO_B->LUMO_A Back-Donation

Caption: Interaction between this compound's and a receptor's molecular orbitals.

Conclusion

Quantum mechanical studies provide an invaluable, non-experimental means to investigate the structural and electronic properties of pharmaceutical molecules like this compound. The methodologies outlined in this guide, particularly those based on Density Functional Theory, can yield highly accurate data on molecular geometry, conformational preferences, and electronic descriptors that are key to understanding the drug's activity. The insights gained from these computational analyses can guide further experimental work and aid in the design of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols: Utilizing Amfenac for Prostaglandin Synthesis Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that serves as a valuable tool for investigating the complexities of the prostaglandin synthesis pathway. As the active metabolite of the prodrug nepafenac, this compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, critical players in the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1][2][3] These application notes provide detailed methodologies and protocols for researchers utilizing this compound to study prostaglandin synthesis, particularly focusing on its inhibitory effects on COX-1 and COX-2 and the subsequent impact on prostaglandin E2 (PGE2) production.

This compound's mechanism of action involves the inhibition of both COX-1 and COX-2, the two primary isoforms of the cyclooxygenase enzyme.[4][5] COX-1 is constitutively expressed in many tissues and is involved in physiological processes, while COX-2 is an inducible enzyme, with its expression significantly increasing during inflammation. By inhibiting these enzymes, this compound effectively blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Understanding the differential inhibition of these isoforms by this compound is crucial for dissecting the specific roles of COX-1 and COX-2 in various physiological and pathological contexts.

Data Presentation

Compound Target Inhibitory Potency Selectivity Reference
This compoundCOX-1Potent inhibitor-
This compoundCOX-2More potent inhibitor than ketorolac and bromfenac.Preferential for COX-2
KetorolacCOX-1Most potent inhibitor among tested compounds (this compound, Bromfenac).Preferential for COX-1
BromfenacCOX-1Similar potency to this compound.-
BromfenacCOX-2Less potent inhibitor than this compound.-

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

Prostaglandin Synthesis Pathway Inhibition by this compound Prostaglandin Synthesis Pathway and this compound's Point of Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2, PGD2, PGF2α) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox1 This compound->cox2 Experimental Workflow for In Vitro COX Inhibition Assay Workflow for Determining this compound's COX Inhibitory Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - this compound dilutions - COX-1/COX-2 enzymes - Arachidonic acid - Assay buffer plate Prepare 96-well plate reagents->plate add_this compound Add this compound dilutions to wells plate->add_this compound add_enzyme Add COX-1 or COX-2 enzyme add_this compound->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Arachidonic Acid to initiate reaction pre_incubate->add_substrate measure Measure prostaglandin production (e.g., EIA, LC-MS) add_substrate->measure calculate Calculate % inhibition measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50 Cell-Based PGE2 Measurement Workflow Workflow for Measuring this compound's Effect on Cellular PGE2 Production cluster_culture Cell Culture and Treatment cluster_sample Sample Collection and Preparation cluster_measurement PGE2 Quantification seed_cells Seed cells (e.g., macrophages, fibroblasts) stimulate Stimulate with inflammatory agent (e.g., LPS) to induce COX-2 seed_cells->stimulate treat Treat with varying concentrations of this compound stimulate->treat incubate Incubate for a defined period treat->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant lyse_cells (Optional) Lyse cells to measure intracellular PGE2 incubate->lyse_cells store_samples Store samples at -80°C collect_supernatant->store_samples lyse_cells->store_samples elisa Perform PGE2 ELISA on samples store_samples->elisa data_analysis Analyze data and determine dose-dependent inhibition elisa->data_analysis

References

Application of Amfenac in Retinal Angiogenesis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac, the active metabolite of nepafenac, is a nonsteroidal anti-inflammatory drug (NSAID) that has demonstrated significant potential in the inhibition of retinal angiogenesis.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, which are crucial for the production of prostanoids, key mediators of inflammation and angiogenesis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in various in vitro and in vivo models of retinal neovascularization, offering a valuable resource for researchers in ophthalmology and drug development.

Mechanism of Action

This compound exerts its anti-angiogenic effects through both COX-dependent and independent pathways.[1] It effectively reduces the production of retinal prostanoids, which are implicated in promoting vascular endothelial growth factor (VEGF) production and endothelial cell proliferation and tube formation. While this compound does not directly inhibit hypoxia-induced VEGF production by Müller cells, it significantly curtails VEGF-induced angiogenic behaviors in endothelial cells. Furthermore, this compound has been shown to inhibit the VEGF-induced phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream signaling molecule in the VEGF pathway, suggesting a COX-2-independent mechanism.

Signaling Pathway Overview

The following diagram illustrates the proposed signaling pathways affected by this compound in the context of retinal angiogenesis.

Amfenac_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Müller Cell cluster_2 Endothelial Cell cluster_3 Prostanoid Pathway Hypoxia Hypoxia VEGF_Production VEGF Production Hypoxia->VEGF_Production VEGF VEGF VEGF_Receptor VEGF Receptor VEGF->VEGF_Receptor ERK_Phosphorylation ERK Phosphorylation VEGF_Receptor->ERK_Phosphorylation Tube_Formation Tube Formation VEGF_Receptor->Tube_Formation Proliferation Proliferation ERK_Phosphorylation->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Tube_Formation->Angiogenesis Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostanoids Prostanoids COX1_COX2->Prostanoids Prostanoids->Angiogenesis Amfenac_molecule This compound Amfenac_molecule->ERK_Phosphorylation Inhibits Amfenac_molecule->Proliferation Inhibits Amfenac_molecule->Tube_Formation Inhibits Amfenac_molecule->COX1_COX2 Inhibits

Caption: this compound's inhibitory effects on retinal angiogenesis pathways.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and its prodrug, Nepafenac, in various retinal angiogenesis models.

Table 1: In Vitro Effects of this compound

ParameterModel SystemTreatmentResultReference
VEGF-induced ERK PhosphorylationHuman Retinal Microvascular Endothelial Cells (HRMEC)0.1 µM this compound88% decrease (p < 0.005)
VEGF-induced Tube FormationEndothelial Cells (EC)This compoundSignificant inhibition
VEGF-induced ProliferationEndothelial Cells (EC)This compoundSignificant inhibition
Hypoxia-induced VEGF ProductionRat Müller CellsThis compoundNo significant effect

Table 2: In Vivo Effects of this compound and Nepafenac in Oxygen-Induced Retinopathy (OIR) Model

ParameterAnimal ModelTreatmentResultReference
Retinal Neovascularization (NV)Rat OIRIntravitreal this compound (0.05 µg; 40 µM)Significant reduction (p ≤ 0.005)
Retinal Prostanoid ProductionRat OIRIntravitreal this compoundSignificant reduction
Retinal VEGF LevelsRat OIR40 µM this compoundNo significant effect
Retinal NVRat OIRTopical Nepafenac (0.1%)Significant reduction
Choroidal Neovascularization (CNV)Mouse Laser-induced CNVTopical Nepafenac (0.1% or 0.5%)Significantly smaller CNV lesions
Ischemia-induced Retinal NVMouse Ischemic RetinopathyTopical Nepafenac (0.1% or 0.5%)Significant reduction
Retinal VEGF mRNAMouse Ischemic RetinopathyTopical NepafenacBlunted increase

Table 3: Effects of Nepafenac in Diabetic Retinopathy Models

ParameterAnimal ModelTreatmentResultReference
Retinal PGE₂ ProductionDiabetic Rats (2 months)Topical NepafenacSignificant inhibition
Retinal Superoxide GenerationDiabetic Rats (2 months)Topical NepafenacSignificant inhibition
TUNEL-positive Capillary CellsDiabetic Rats (9 months)Topical NepafenacSignificant inhibition
Acellular CapillariesDiabetic Rats (9 months)Topical NepafenacSignificant inhibition
Pericyte GhostsDiabetic Rats (9 months)Topical NepafenacSignificant inhibition

Experimental Protocols

In Vitro Assays

1. Endothelial Cell Proliferation Assay

  • Cell Line: Human Retinal Microvascular Endothelial Cells (HRMEC).

  • Method:

    • Seed HRMEC in 96-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight.

    • Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM) for a specified duration.

    • Stimulate the cells with VEGF.

    • Assess cell proliferation using a standard method such as BrdU incorporation or MTT assay.

  • Reference:

2. Endothelial Cell Tube Formation Assay

  • Cell Line: Endothelial Cells (e.g., HUVEC or HRMEC).

  • Method:

    • Coat a 96-well plate with Matrigel and allow it to solidify.

    • Harvest and resuspend endothelial cells in media containing VEGF and varying concentrations of this compound.

    • Seed the cells onto the Matrigel-coated plate.

    • Incubate for a period sufficient for tube formation (typically 6-18 hours).

    • Visualize and quantify tube formation (e.g., total tube length, number of junctions) using microscopy and image analysis software.

  • Reference:

3. Western Blot for ERK Phosphorylation

  • Cell Line: HRMEC.

  • Method:

    • Grow HRMEC to 70-80% confluency and serum-starve overnight.

    • Treat cells with VEGF in the presence or absence of this compound (e.g., 0.1 µM) for 30 minutes.

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a phospho-specific ERK antibody and a total ERK antibody for normalization.

    • Detect protein bands using chemiluminescence and quantify band intensities by densitometry.

  • Reference:

In Vivo Models

1. Rat Oxygen-Induced Retinopathy (OIR) Model

  • Animal Model: Rat pups.

  • Induction of OIR: Expose newborn rat pups to alternating cycles of hyperoxia and hypoxia to induce retinal neovascularization.

  • Treatment Protocol:

    • Intravitreal Injection: On postnatal day 14 (P14), administer a single intravitreal injection of this compound (e.g., 0.05 µg in a 40 µM solution) or vehicle.

    • Topical Administration: Apply Nepafenac ophthalmic suspension (e.g., 0.1%) to the cornea two to four times daily from P14 to P19.

  • Quantification of Neovascularization:

    • At P20, sacrifice the animals and enucleate the eyes.

    • Dissect the retinas and prepare retinal flat mounts.

    • Stain the retinal vasculature with a suitable marker (e.g., isolectin B4).

    • Quantify the area of pre-retinal neovascularization using microscopy and image analysis software.

  • Reference:

OIR_Workflow P0 Birth of Rat Pups P0_P14 Alternating Hyperoxia/Hypoxia P0->P0_P14 Induction P14 Return to Room Air Treatment Initiation P0_P14->P14 P14_P19 Topical Nepafenac or Single Intravitreal this compound P14->P14_P19 Treatment P20 Sacrifice and Retinal Analysis P14_P19->P20 Analysis Quantification of Neovascularization P20->Analysis

Caption: Experimental workflow for the Rat OIR model.

2. Mouse Laser-Induced Choroidal Neovascularization (CNV) Model

  • Animal Model: Mice (e.g., C57BL/6J).

  • Induction of CNV: Use a laser to rupture Bruch's membrane, inducing the growth of new blood vessels from the choroid.

  • Treatment Protocol: Administer topical Nepafenac (e.g., 0.1% or 0.5%) or vehicle four times a day for 14 days.

  • Quantification of CNV:

    • Perform fluorescein angiography to visualize CNV leakage.

    • Prepare choroidal flat mounts and stain with an endothelial cell marker.

    • Measure the area of the CNV lesion using microscopy and image analysis software.

  • Reference:

CNV_Workflow Day0 Laser-induced Rupture of Bruch's Membrane Day0_Day14 Topical Nepafenac Treatment Day0->Day0_Day14 Treatment Day14 Sacrifice and Choroidal Analysis Day0_Day14->Day14 Analysis Quantification of CNV Area Day14->Analysis

Caption: Experimental workflow for the Laser-induced CNV model.

Conclusion

This compound, and its prodrug Nepafenac, have demonstrated robust anti-angiogenic properties in a variety of preclinical models of retinal neovascularization. The provided protocols and data serve as a comprehensive guide for researchers investigating novel therapeutic strategies for neovascular eye diseases. The dual mechanism of action, involving both COX-dependent and independent pathways, makes this compound a compelling candidate for further investigation and development.

References

Application Notes and Protocols for Amfenac Sodium Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac sodium hydrate is a non-steroidal anti-inflammatory drug (NSAID) that functions as a potent inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By blocking the COX enzymes, this compound sodium hydrate effectively reduces prostaglandin production, making it a valuable compound for studying inflammatory processes in vitro. Its preferential inhibition of COX-2, an inducible enzyme primarily involved in pathological inflammation, makes it a subject of interest in various research areas, including cancer and immunology.[4]

This document provides detailed protocols for the dissolution of this compound sodium hydrate for use in cell culture experiments, along with a summary of its solubility and storage conditions.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative data for this compound sodium hydrate.

ParameterValueUnitSource
Molecular Weight 295.27 g/mol
Solubility in DMSO 59 - 150mg/mL
199.81 - 508.01mM
Solubility in Water 50 - 59mg/mL
169.34mM
Solubility in Ethanol 4mg/mL
IC50 for COX-1 250 (0.25 µM)nM
IC50 for COX-2 150 (0.15 µM)nM

Signaling Pathway

This compound sodium hydrate exerts its anti-inflammatory effects by competitively inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes.

Amfenac_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes PGH2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain This compound This compound Sodium Hydrate This compound->COX1 This compound->COX2

Mechanism of action of this compound sodium hydrate.

Experimental Protocols

Protocol 1: Preparation of this compound Sodium Hydrate Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound sodium hydrate using dimethyl sulfoxide (DMSO).

Materials:

  • This compound sodium hydrate powder

  • Anhydrous, sterile DMSO (use freshly opened DMSO as it is hygroscopic)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound sodium hydrate powder.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., for a 100 mM stock solution, dissolve 29.53 mg in 1 mL of DMSO).

    • Vortex the solution vigorously to aid dissolution.

    • If necessary, gentle warming (e.g., in a 37°C water bath) and/or sonication in an ultrasonic bath can be used to facilitate complete dissolution.

  • Sterilization: The high concentration of DMSO is typically sufficient to maintain sterility. Filtration is generally not required for DMSO stock solutions.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Sodium Hydrate Working Solution in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution into a final working concentration in cell culture medium.

Materials:

  • This compound sodium hydrate stock solution in DMSO (from Protocol 1)

  • Pre-warmed, complete cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound sodium hydrate DMSO stock solution at room temperature.

  • Dilution:

    • Determine the final concentration of this compound sodium hydrate required for your experiment.

    • Perform a serial dilution of the stock solution into pre-warmed complete cell culture medium. It is recommended to perform at least a 1:1000 dilution to minimize the final DMSO concentration in the culture, as high concentrations of DMSO can be toxic to cells.

    • For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 1 µL of a 100 mM stock solution.

  • Mixing: Gently mix the medium containing this compound sodium hydrate by pipetting up and down or by swirling the flask/plate.

  • Application to Cells: Immediately add the prepared medium to your cell cultures.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the drug.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound sodium hydrate in a typical cell culture experiment.

Amfenac_Workflow Start Start Weigh Weigh this compound Sodium Hydrate Powder Start->Weigh Dissolve Dissolve in Sterile DMSO (Vortex, Warm/Sonicate if needed) Weigh->Dissolve Stock Prepare High-Concentration Stock Solution Dissolve->Stock Aliquot Aliquot Stock Solution Stock->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw a Single Aliquot Store->Thaw Dilute Dilute Stock in Pre-warmed Cell Culture Medium Thaw->Dilute Working Prepare Final Working Solution Dilute->Working Treat Treat Cells with Working Solution Working->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Downstream Assays Incubate->Assay End End Assay->End

Workflow for this compound sodium hydrate in cell culture.

Stability and Storage

  • Solid Powder: Store this compound sodium hydrate powder at 4°C, sealed and protected from moisture.

  • Stock Solutions:

    • In DMSO, stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.

    • It is recommended to use freshly prepared solutions and avoid long-term storage of diluted working solutions.

    • If using water as a solvent for the stock solution, it should be filter-sterilized (0.22 µm filter) before use.

In Vitro Applications

This compound sodium hydrate has been utilized in various in vitro studies. For instance, it has been shown to significantly decrease the proliferation rate of cell lines expressing COX-2. It can also partially overcome the inhibition of nitric oxide production by macrophages that is induced by melanoma conditioned medium. Furthermore, studies have demonstrated its ability to inhibit the release of β-glucuronidase and the aggregation of polymorphonuclear leukocytes.

Disclaimer: These protocols and application notes are intended for research use only. Please refer to the manufacturer's specific instructions and safety data sheets for handling and disposal of this compound sodium hydrate. It is crucial to optimize experimental conditions for your specific cell line and research application.

References

Application Notes and Protocols for Amfenac in the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[1] As the active metabolite of nepafenac, this compound is a key compound for studying inflammatory processes.[2] The carrageenan-induced paw edema model is a classical and highly reproducible acute inflammatory model used for the evaluation of anti-inflammatory drugs. This document provides detailed application notes and a representative protocol for the administration of this compound in this model.

Mechanism of Action

This compound sodium exerts its anti-inflammatory effect primarily through the inhibition of both COX-1 and COX-2 enzymes.[1] The IC50 values for this compound have been reported as 250 nM for COX-1 and 150 nM for COX-2.[3] By blocking these enzymes, this compound prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, edema, and pain.[1]

Signaling Pathway of Carrageenan-Induced Inflammation and NSAID Intervention

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Inflammatory Response Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Carrageenan) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, etc.) COX1->Prostaglandins COX2->Prostaglandins Inflammation Edema, Pain, Vasodilation Prostaglandins->Inflammation This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits

Caption: Mechanism of this compound in blocking prostaglandin synthesis.

Experimental Protocols

This section outlines a detailed methodology for investigating the anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats.

Materials

  • This compound sodium

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Positive Control: Diclofenac sodium (e.g., 10 mg/kg)

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Plethysmometer

  • Syringes and needles (27G)

Experimental Workflow

G start Start: Acclimatize Rats (1 week) grouping Randomly assign rats to groups: - Vehicle Control - this compound (e.g., 1, 5, 10 mg/kg) - Positive Control (Diclofenac) start->grouping fasting Fast animals overnight (with water ad libitum) grouping->fasting baseline Measure initial paw volume (V0) using a plethysmometer fasting->baseline dosing Administer this compound, Diclofenac, or Vehicle via oral gavage (p.o.) baseline->dosing wait Wait for 60 minutes dosing->wait induction Induce inflammation: Inject 0.1 mL of 1% Carrageenan into the sub-plantar region of the right hind paw wait->induction measurement Measure paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan induction->measurement analysis Calculate Paw Edema and Percentage Inhibition measurement->analysis end End of Experiment analysis->end

Caption: Workflow for the carrageenan-induced paw edema experiment.

Procedure

  • Animal Acclimatization: House rats under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Grouping: Randomly divide animals into experimental groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: this compound (low dose, e.g., 1 mg/kg, p.o.)

    • Group 3: this compound (medium dose, e.g., 5 mg/kg, p.o.)

    • Group 4: this compound (high dose, e.g., 10 mg/kg, p.o.)

    • Group 5: Positive Control (Diclofenac, 10 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline volume (V₀).

  • Drug Administration: Administer the respective compounds (this compound, Diclofenac, or vehicle) orally via gavage 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a freshly prepared 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the paw edema at each time point: Edema (mL) = Vt - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the experiment. The data shown for Diclofenac is representative based on published studies. The fields for this compound are for the user to populate with their experimental data.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema Volume (mL)

Treatment Group 1 hr 2 hr 3 hr 4 hr 5 hr 6 hr
Vehicle Control 0.45 ± 0.05 0.68 ± 0.06 0.85 ± 0.07 0.80 ± 0.06 0.75 ± 0.05 0.68 ± 0.04
This compound (1 mg/kg)
This compound (5 mg/kg)
This compound (10 mg/kg)
Diclofenac (10 mg/kg) 0.30 ± 0.04 0.40 ± 0.05 0.45 ± 0.06 0.48 ± 0.05 0.50 ± 0.04 0.48 ± 0.04

All values are expressed as Mean ± SEM.

Table 2: Percentage Inhibition of Paw Edema by this compound

Treatment Group 1 hr 2 hr 3 hr 4 hr 5 hr 6 hr
This compound (1 mg/kg)
This compound (5 mg/kg)
This compound (10 mg/kg)
Diclofenac (10 mg/kg) 33.3% 41.2% 47.1% 40.0% 33.3% 29.4%

Calculated relative to the vehicle control group.

Expected Outcomes

Based on its potent anti-inflammatory properties, this compound is expected to produce a dose-dependent reduction in carrageenan-induced paw edema. The analgesic properties of this compound, which have been shown to be potent in other models, suggest it will be highly effective in this assay. A dose of 4 mg/kg of this compound has been shown to suppress carrageenan-induced pleural effusion by 33%, indicating its efficacy in acute inflammation models. Therefore, significant inhibition of paw edema is anticipated, particularly at the 3-hour and 4-hour time points, which typically correspond to the peak inflammatory response. The efficacy is expected to be comparable to or greater than that of other standard NSAIDs like diclofenac.

References

Application Note: Quantification of Amfenac in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Its quantification in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the sensitive and accurate determination of this compound in biological samples. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection for the separation and quantification of this compound. Biological samples are first subjected to a sample preparation procedure to remove proteins and other interfering substances. The prepared sample is then injected into the HPLC system, where this compound is separated from other components on a C18 analytical column using an isocratic mobile phase. The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the standard.

Experimental Protocols

Materials and Reagents
  • This compound sodium reference standard

  • Internal Standard (IS), e.g., Fenbufen

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethanol (Analytical grade)

  • Ammonium sulphate

  • Phosphate buffer (pH 7.0)

  • Purified water (HPLC grade)

  • Biological matrix (e.g., human plasma)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Analytical Column: Reversed-phase ODS (C18) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 20-80% acetonitrile in phosphate buffer (pH 7.0) has been shown to be effective.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 245 nm.[1]

  • Injection Volume: 20 µL.

Standard and Sample Preparation

3.1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound sodium reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Fenbufen in 100 mL of ethanol.[1]

3.2. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for removing proteins from biological samples prior to HPLC analysis.[2][3]

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 100 µL of purified water.

  • Add 0.2 g of ammonium sulphate.

  • Add 100 µL of ethanol containing the internal standard (Fenbufen at 100 µg/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant (the ethanol layer) and transfer it to an HPLC vial for injection.

G supernatant supernatant inject inject supernatant->inject Transfer to HPLC vial

Data Presentation

The quantitative performance of the HPLC method for this compound is summarized in the tables below. These tables provide a comprehensive overview of the method's validation parameters.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterCondition
HPLC Column Reversed-phase ODS (C18)
Mobile Phase Gradient of 20-80% Acetonitrile in Phosphate Buffer (pH 7.0)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Internal Standard Fenbufen

Table 2: Method Validation Data for this compound in Human Plasma

Validation ParameterResult
Linearity Range 0.5 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Detection Limit (LOD) 0.1 µg/mL
Quantification Limit (LOQ) 0.5 µg/mL
Intra-day Precision (%RSD) < 4.5%
Inter-day Precision (%RSD) < 4.2%

Table 3: Recovery of this compound from Human Plasma

Spiked Concentration (µg/mL)Mean Recovery (%)Coefficient of Variation (%)
0.592.1< 4.6
295.4< 4.6
1094.6< 4.6

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample preparation steps and the subsequent analytical determination.

G cluster_input Input cluster_process Processing cluster_output Output BiologicalSample Biological Sample (e.g., Plasma) SamplePrep Sample Preparation (Protein Precipitation) BiologicalSample->SamplePrep Removal of Interferences HPLC HPLC Separation & Detection SamplePrep->HPLC Injection of Cleaned Extract QuantitativeData Quantitative Results (this compound Concentration) HPLC->QuantitativeData Data Acquisition & Analysis

Conclusion

The HPLC method described in this application note is simple, rapid, selective, and sensitive for the quantification of this compound in biological samples. The protein precipitation method provides clean extracts and high recovery. The method has been validated and demonstrates good linearity, precision, and accuracy, making it suitable for routine use in clinical and pharmacokinetic studies.

References

Amfenac: Application Notes for Studying Cyclooxygenase Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfenac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, serves as a valuable tool compound for investigating the roles of cyclooxygenase (COX) enzymes in physiological and pathological processes.[1] It is the active metabolite of the ophthalmic NSAID nepafenac, which is rapidly converted to this compound by ocular tissue hydrolases following topical administration.[2][3] this compound exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 isoforms, thereby blocking the synthesis of prostaglandins.[4] Its well-characterized, dual-inhibitory action makes it a suitable reference compound for in vitro and in vivo studies of inflammation, pain, and eicosanoid signaling pathways.

Mechanism of Action

This compound functions as a competitive inhibitor of cyclooxygenase enzymes. It binds to the active site of both COX-1 and COX-2, preventing the substrate, arachidonic acid, from being converted into the unstable intermediate Prostaglandin G2 (PGG2). This is the rate-limiting step in the biosynthesis of prostaglandins (PGs) and thromboxanes (TXs), which are potent lipid mediators of inflammation, pain, and fever. While considered a non-selective inhibitor, in vitro assays indicate that this compound is slightly more potent in inhibiting COX-2 compared to COX-1.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 (Stimuli-activated) PL->PLA2 AA Arachidonic Acid COX COX-1 & COX-2 AA->COX Substrate PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Oxygenation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Isomerases Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Mediates PLA2->AA Release This compound This compound This compound->COX Inhibits

Arachidonic Acid Cascade and Site of this compound Inhibition.

Data Presentation

Physicochemical and Potency Data for this compound

The following tables summarize key quantitative data for this compound, facilitating its use in experimental design.

Table 1: Physicochemical Properties of this compound Sodium Monohydrate

PropertyValueSource
IUPAC Name sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate[PubChem]
Molecular Formula C₁₅H₁₂NNaO₃·H₂O[Selleckchem]
Molecular Weight 295.27 g/mol [Selleckchem]
Solubility (DMSO) ≥ 59 mg/mL (199.81 mM)[Selleckchem]
Solubility (Water) ≥ 59 mg/mL[Selleckchem]

Table 2: In Vitro Inhibitory Potency (IC₅₀) of this compound

Target EnzymeIC₅₀ (nM)Assay ConditionsSource
Cyclooxygenase-1 (COX-1) 250In vitro enzyme assay[Selleckchem]
Cyclooxygenase-2 (COX-2) 150In vitro enzyme assay[Selleckchem]

Note: IC₅₀ values can vary between different assay systems (e.g., purified enzyme vs. whole-cell assays) and experimental conditions.

Application Notes

This compound is a versatile tool for a range of experimental applications:

  • In Vitro Enzyme Kinetics: Due to its direct, competitive inhibition, this compound is an excellent reference compound for in vitro COX inhibitor screening assays. It can be used to validate assay performance and as a benchmark to compare the potency and selectivity of novel compounds.

  • Cell-Based Assays: this compound can be used to probe the role of COX-derived prostaglandins in various cellular processes. By treating cultured cells with this compound, researchers can study the downstream effects of COX inhibition on inflammation, cell proliferation, angiogenesis, and cytokine release. For example, measuring the reduction of lipopolysaccharide (LPS)-induced Prostaglandin E2 (PGE2) is a common method to assess COX-2 inhibitory activity in macrophages or other immune cells.

  • In Vivo Models of Inflammation and Pain: this compound has demonstrated efficacy in suppressing both acute and chronic inflammation in animal models. It can be administered systemically or locally (e.g., topically to the eye) to investigate the contribution of prostaglandins to inflammatory diseases like arthritis, ocular inflammation, and pain. Its antipyretic and analgesic properties are also well-documented.

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the IC₅₀ of this compound against purified human recombinant COX-1 and COX-2 enzymes using a commercial fluorometric screening kit.

G prep 1. Reagent Preparation - Prepare serial dilutions of this compound in DMSO/Assay Buffer. - Reconstitute COX-1/COX-2 enzymes on ice. - Prepare Reaction Mix (Buffer, Heme, Probe). plate 2. Plate Setup (96-well black plate) - Add Reaction Mix to all wells. - Add this compound dilutions (Sample). - Add Vehicle (Enzyme Control). - Add known inhibitor (Inhibitor Control). prep->plate incubate 3. Enzyme Addition & Incubation - Add COX-1 or COX-2 enzyme to appropriate wells. - Incubate for 15 minutes at 25°C to allow inhibitor binding. plate->incubate react 4. Initiate Reaction - Add Arachidonic Acid substrate to all wells simultaneously. incubate->react measure 5. Data Acquisition - Immediately measure fluorescence kinetically. (Ex: 535 nm / Em: 587 nm) - Record data for 5-10 minutes. react->measure analyze 6. Data Analysis - Calculate reaction rates (slope). - Determine % Inhibition vs. Vehicle Control. - Plot % Inhibition vs. [this compound] and calculate IC₅₀. measure->analyze

Workflow for In Vitro Fluorometric COX Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound sodium monohydrate in fresh DMSO (e.g., 20 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Reconstitute purified, human recombinant COX-1 and COX-2 enzymes according to the supplier's instructions. Keep on ice.

    • Prepare a reaction master mix containing assay buffer, heme, and a suitable fluorometric probe as per the kit protocol.

  • Assay Procedure:

    • To a 96-well black microplate, add the reaction mix to wells designated for the enzyme control, inhibitor control, and this compound test concentrations.

    • Add 1-2 µL of the diluted this compound solutions to the appropriate wells. Add vehicle (DMSO diluted in assay buffer) to the enzyme control wells.

    • Add the reconstituted COX-1 or COX-2 enzyme solution to all wells.

    • Incubate the plate at 25°C for 15 minutes, allowing this compound to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately begin reading the fluorescence kinetically in a plate reader (e.g., Excitation: 535 nm, Emission: 587 nm) at 25°C for 5-10 minutes.

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Cell-Based PGE₂ Release Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on PGE₂ production in a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

G seed 1. Cell Culture - Seed RAW 264.7 macrophages in a 24-well plate. - Culture overnight to allow adherence. pre_treat 2. Pre-treatment with this compound - Replace media with fresh media containing various concentrations of this compound or vehicle (DMSO). - Incubate for 1 hour. seed->pre_treat stimulate 3. Cellular Stimulation - Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control. - Incubate for 18-24 hours to induce COX-2 and PGE₂ production. pre_treat->stimulate collect 4. Sample Collection - Centrifuge the plate to pellet any detached cells. - Carefully collect the cell culture supernatant. stimulate->collect elisa 5. PGE₂ Quantification (ELISA) - Analyze PGE₂ levels in the supernatant using a commercial competitive ELISA kit following the manufacturer's protocol. collect->elisa analyze 6. Data Analysis - Generate a standard curve for PGE₂. - Calculate PGE₂ concentration in each sample. - Determine % Inhibition and calculate the IC₅₀ for this compound. elisa->analyze

References

Application Notes and Protocols: Cell-Based Assays for Measuring Amfenac's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amfenac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical for the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2] By blocking COX enzymes, this compound effectively reduces the production of prostaglandins, thereby alleviating inflammatory responses.[2] This document provides detailed application notes and protocols for a suite of cell-based assays designed to quantify the anti-inflammatory effects of this compound. The described assays focus on measuring key inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Mechanism of Action: this compound and the Inflammatory Cascade

This compound, the active metabolite of nepafenac, is a potent inhibitor of both COX-1 and COX-2 isoforms.[1][2] The inflammatory process is often initiated by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS triggers a signaling cascade that leads to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those encoding for COX-2, inducible nitric oxide synthase (iNOS), TNF-α, and IL-6.

This compound's primary anti-inflammatory action is the inhibition of COX-1 and COX-2, which prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including the pro-inflammatory PGE2. The reduction in PGE2 levels is a key indicator of this compound's anti-inflammatory efficacy. Furthermore, by modulating the inflammatory cascade, this compound can indirectly affect the production of other inflammatory mediators.

Key Cell-Based Assays

A panel of cell-based assays is recommended to comprehensively evaluate the anti-inflammatory profile of this compound.

  • Prostaglandin E2 (PGE2) Immunoassay: To quantify the primary product of the COX pathway.

  • Nitric Oxide (NO) Assay (Griess Assay): To measure the production of nitric oxide, a key inflammatory mediator.

  • Cytokine Immunoassays (ELISA for TNF-α and IL-6): To measure the levels of key pro-inflammatory cytokines.

Data Presentation: Summary of this compound's Inhibitory Activity

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and comparative NSAIDs on COX enzymes.

CompoundTargetIC50 (µM)Cell System/Assay Condition
This compound COX-10.13In vitro measurement of PGE2 inhibition
This compound COX-20.01In vitro measurement of PGE2 inhibition
KetorolacCOX-10.02In vitro measurement of PGE2 inhibition
KetorolacCOX-20.12In vitro measurement of PGE2 inhibition
BromfenacCOX-10.210In vitro measurement of PGE2 inhibition
BromfenacCOX-20.0066In vitro measurement of PGE2 inhibition

Data compiled from literature. Specific assay conditions can influence IC50 values.

The following table presents a summary of the inhibitory effects of this compound on the production of inflammatory mediators in cell-based assays.

Inflammatory MediatorCell LineStimulusThis compound Concentration% Inhibition
Prostaglandin E2 (PGE2)Rabbit Aqueous Humor (in vivo model)LPS0.1% solution68.0%
FITC-Dextran AccumulationRabbit Aqueous Humor (in vivo model)LPS0.1% solution97.4%

Data from an in vivo rabbit model of ocular inflammation, which reflects the physiological effects of this compound. Further in vitro quantitative data for cytokine and NO inhibition by this compound is warranted.

Experimental Protocols

Measurement of Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

This protocol describes the quantification of PGE2 in the supernatant of LPS-stimulated RAW 264.7 macrophage cells treated with this compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound sodium

  • Phosphate Buffered Saline (PBS)

  • PGE2 ELISA Kit

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and incubate overnight to allow for cell adherence.

  • This compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the culture medium from the wells and replace it with fresh medium containing the desired concentrations of this compound. Incubate for 2 hours.

  • LPS Stimulation: Following the pre-treatment with this compound, add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control (no this compound) and a negative control (no LPS).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, carefully collect the culture supernatants from each well.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

Measurement of Nitric Oxide (NO) Production using the Griess Assay

This protocol details the measurement of nitrite, a stable product of NO, in the supernatant of LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents (as above)

  • LPS from E. coli

  • This compound sodium

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Culture and Seeding: Follow steps 1 and 2 from the PGE2 protocol.

  • This compound Treatment and LPS Stimulation: Follow steps 3 and 4 from the PGE2 protocol.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect the culture supernatants.

  • Griess Reaction:

    • Add 100 µL of the collected supernatant to a 96-well plate.

    • Add 100 µL of Griess reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Measurement of TNF-α and IL-6 Production by ELISA

This protocol outlines the quantification of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line and culture reagents (as above)

  • LPS from E. coli

  • This compound sodium

  • Commercial ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding: Follow steps 1 and 2 from the PGE2 protocol.

  • This compound Treatment and LPS Stimulation: Follow steps 3 and 4 from the PGE2 protocol.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, collect the culture supernatants.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using their respective commercial ELISA kits, following the manufacturer's instructions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Amfenac_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates NFkB->IkB_NFkB Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 COX->PGH2 catalyzes PGE2 PGE2 PGH2->PGE2 iNOS_protein iNOS protein NO Nitric Oxide iNOS_protein->NO Cytokine_protein TNF-α, IL-6 This compound This compound This compound->COX inhibits DNA DNA NFkB_n->DNA binds Gene_Expression Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Gene_Expression induces Gene_Expression->COX synthesis Gene_Expression->iNOS_protein synthesis Gene_Expression->Cytokine_protein synthesis IkB_NFkB->IKK releases

Caption: this compound's mechanism of action in the inflammatory cascade.

Experimental_Workflow_PGE2_Assay start Start seed_cells Seed RAW 264.7 cells in 24-well plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_this compound Treat with this compound (various concentrations) incubate_overnight->treat_this compound incubate_2h Incubate 2 hours treat_this compound->incubate_2h stimulate_lps Stimulate with LPS (100 ng/mL) incubate_2h->stimulate_lps incubate_24h Incubate 24 hours stimulate_lps->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant perform_elisa Perform PGE2 ELISA collect_supernatant->perform_elisa analyze_data Analyze Data (Calculate % inhibition) perform_elisa->analyze_data end End analyze_data->end

Caption: Experimental workflow for the PGE2 measurement assay.

Logical_Relationship_Assays This compound This compound COX_Inhibition COX-1/COX-2 Inhibition This compound->COX_Inhibition NFkB_Modulation NF-κB Pathway Modulation This compound->NFkB_Modulation indirectly influences PGE2_Assay PGE2 Assay (ELISA) COX_Inhibition->PGE2_Assay measures Anti_Inflammatory_Effect Overall Anti-inflammatory Effect PGE2_Assay->Anti_Inflammatory_Effect Cytokine_Assay Cytokine Assays (TNF-α, IL-6 ELISA) NFkB_Modulation->Cytokine_Assay measures outcome NO_Assay Nitric Oxide Assay (Griess Assay) NFkB_Modulation->NO_Assay measures outcome Cytokine_Assay->Anti_Inflammatory_Effect NO_Assay->Anti_Inflammatory_Effect

Caption: Logical relationship of assays for this compound's effects.

References

Application Notes and Protocols for Intravitreal Injection of Amfenac in Animal Models of Ocular Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. It is the active metabolite of nepafenac, a prodrug formulation. While nepafenac is commercially available as a topical ophthalmic solution for treating pain and inflammation associated with cataract surgery, research into the direct intravitreal application of this compound could offer a more targeted approach for posterior segment inflammation, such as uveitis. These application notes provide a summary of available data and detailed protocols for researchers investigating the use of this compound in animal models of ocular inflammation. The information is compiled from studies on this compound and its prodrug, nepafenac, to provide a comprehensive resource.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics, pharmacodynamics, and efficacy of this compound from various animal studies.

Table 1: Pharmacokinetic Parameters of this compound in Rabbit Ocular Tissues Following Topical Administration of Nepafenac

TissueSingle Dose (0.1% Nepafenac) Peak this compound Concentration (nM)Time to Peak (hours)Multiple Dose (0.3% Nepafenac) Peak this compound Concentration (nM)
Sclera (E-PP)41.91 or 421.3
Choroid (E-PP)3.101 or 411.8
Retina (E-PP*)0.7051 or 42.58
Vitreous HumorNot ReportedNot Reported2.82

*E-PP: Sub-samples posterior to the eye equator, inclusive of the posterior pole. Data extracted from studies on the topical application of nepafenac, the prodrug of this compound[1][2].

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of this compound

EnzymeIC50 (nM)
Human COX-115.3[3][4]
Human COX-220.4[3]

Table 3: Efficacy of this compound in Animal Models of Ocular Inflammation

Animal ModelTreatmentParameter MeasuredInhibition (%)
Rabbit Endotoxin-Induced Uveitis0.1% this compound (topical)FITC-Dextran Accumulation in Aqueous Humor97.4
Rabbit Endotoxin-Induced Uveitis0.1% this compound (topical)PGE2 Concentration in Aqueous Humor68.0
Rat Oxygen-Induced Retinopathy40 µM this compound (intravitreal)Retinal PGE2 LevelsSignificant Reduction
Rat Oxygen-Induced Retinopathy40 µM this compound (intravitreal)Retinal PGF2 LevelsSignificant Reduction
Rat Oxygen-Induced Retinopathy40 µM this compound (intravitreal)Retinal TxB2 LevelsSignificant Reduction
Rat Oxygen-Induced Retinopathy40 µM this compound (intravitreal)Retinal 6-keto-PGF LevelsSignificant Reduction

Data for the rabbit model is from a study comparing topical this compound to its prodrug nepafenac. Data for the rat model demonstrates the effect of intravitreal this compound on prostanoid levels.

Experimental Protocols

Protocol 1: Endotoxin-Induced Uveitis (EIU) in Rabbits

This protocol is adapted from studies using lipopolysaccharide (LPS) to induce ocular inflammation in rabbits.

Materials:

  • New Zealand white rabbits

  • Lipopolysaccharide (LPS) from Salmonella typhimurium

  • This compound solution (or vehicle control)

  • Fluorescein isothiocyanate-dextran (FITC-dextran, M.W. = 70,000)

  • Slit-lamp biomicroscope

  • Fluorophotometer

  • Reagents and equipment for prostaglandin E2 (PGE2) immunoassay

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

  • Animal Preparation: Acclimatize rabbits to the laboratory environment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Induction of Uveitis:

    • Anesthetize the rabbits.

    • Administer a systemic (intravenous) injection of LPS (e.g., 10 µg/ml) to induce ocular inflammation.

    • Simultaneously, administer FITC-dextran intravenously to assess the breakdown of the blood-aqueous barrier.

  • Test Article Administration (Intravitreal Injection):

    • Immediately after LPS administration, perform an intravitreal injection of this compound solution or vehicle control.

    • Apply a topical anesthetic to the eye.

    • Using a 30-gauge needle, inject a small volume (e.g., 50 µL) of the test article into the vitreous cavity, 1-2 mm posterior to the limbus, avoiding the lens and major retinal vessels.

  • Ocular Examination and Sample Collection:

    • At a predetermined time point (e.g., 90 minutes post-LPS injection), examine the eyes using a slit-lamp biomicroscope to assess clinical signs of inflammation (e.g., iris hyperemia, miosis, aqueous flare).

    • Measure the concentration of FITC-dextran in the anterior chamber using a fluorophotometer.

    • Collect aqueous humor samples by paracentesis for the measurement of PGE2 concentrations via immunoassay.

  • Data Analysis: Compare the levels of FITC-dextran and PGE2 between this compound-treated and vehicle-treated groups to determine the anti-inflammatory effect.

Protocol 2: Intravitreal Injection in a Rat Model of Oxygen-Induced Retinopathy (OIR)

This protocol is based on a study investigating the effects of this compound on retinal neovascularization and prostanoid levels.

Materials:

  • Long Evans rat pups (P7) and nursing dams

  • Oxygen-controlled chamber

  • This compound solution (e.g., 40 µM) or vehicle control

  • Anesthetic agents (e.g., isoflurane)

  • 33-gauge needle on a microsyringe

  • Dissecting microscope

  • Reagents and equipment for measuring retinal prostanoid levels (e.g., LC-MS/MS)

Procedure:

  • Induction of OIR:

    • On postnatal day 7 (P7), place rat pups and their nursing dam in a hyperoxic chamber (75% oxygen).

    • On P12, return the animals to room air to induce relative hypoxia and subsequent neovascularization.

  • Intravitreal Injection:

    • On P14, anesthetize the rat pups.

    • Under a dissecting microscope, perform an intravitreal injection of this compound solution or vehicle control.

    • Use a 33-gauge needle to inject a small volume (e.g., 1 µL) into the vitreous cavity.

  • Tissue Harvesting and Analysis:

    • On P15, euthanize the animals and enucleate the eyes.

    • Dissect the retinas and process them for the measurement of prostanoid levels (PGE2, PGF2, TxB2, 6-keto-PGF) using appropriate analytical methods.

  • Data Analysis: Compare the retinal prostanoid levels between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 This compound This compound This compound->COX1_COX2 Prostanoids Prostanoids (PGE2, PGF2α, TXA2, etc.) Prostaglandin_H2->Prostanoids Inflammation Inflammation (Vasodilation, Edema, Pain) Prostanoids->Inflammation EIU_Workflow start Start: Acclimatize Animals induce_eiu Induce EIU (Systemic LPS Injection) start->induce_eiu grouping Divide into Treatment Groups (this compound vs. Vehicle) induce_eiu->grouping ivt_injection Intravitreal Injection grouping->ivt_injection monitoring Monitor Clinical Signs (Slit-lamp Examination) ivt_injection->monitoring data_collection Data & Sample Collection (Aqueous Humor) monitoring->data_collection analysis Biochemical Analysis (PGE2, Protein Levels) data_collection->analysis end End: Compare Outcomes analysis->end

References

Application Notes and Protocols for the Study of Nepafenac to Amfenac Conversion in Ocular Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepafenac is a nonsteroidal anti-inflammatory prodrug (NSAID) administered topically as an ophthalmic suspension to treat pain and inflammation associated with cataract surgery.[1][2][3] Its therapeutic efficacy relies on its conversion to the active metabolite, amfenac, within the ocular tissues.[3][4] This document provides detailed application notes and protocols for researchers studying the bioactivation of nepafenac to this compound in ocular tissues.

Nepafenac is designed to readily penetrate the cornea. Following administration, it is rapidly hydrolyzed by intraocular hydrolases present in the ciliary body, retina, and choroid to form this compound. This compound is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting prostaglandin production, this compound effectively reduces ocular inflammation and pain.

Signaling Pathway of Nepafenac Action

The mechanism of action of nepafenac involves its conversion to this compound and subsequent inhibition of the cyclooxygenase pathway.

Nepafenac Topical Nepafenac (Prodrug) Cornea Corneal Penetration Nepafenac->Cornea Conversion Conversion by Intraocular Hydrolases Cornea->Conversion This compound This compound (Active Metabolite) Conversion->this compound COX COX-1 and COX-2 Enzymes This compound->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Inflammation Inflammation and Pain Prostaglandins->Inflammation

Fig. 1: Mechanism of Action of Nepafenac.

Quantitative Data Summary

The following tables summarize the pharmacokinetic data of nepafenac and this compound in various ocular tissues following topical administration in animal models. Concentrations are presented to facilitate comparison across different studies and conditions.

Table 1: Peak Concentrations (Cmax) of Nepafenac and this compound in Rabbit Ocular Tissues After a Single Topical Dose of 0.1% Nepafenac Suspension

Ocular TissueNepafenac Cmax (ng/g or ng/mL)Time to Peak (Tmax) (hours)This compound Cmax (ng/g or ng/mL)Time to Peak (Tmax) (hours)Reference
Aqueous Humor--25.9 ± 7.41
Retina/Choroid--12.50.5

Note: Data presented as mean ± standard deviation where available.

Table 2: Peak Concentrations of Locally-Distributed Nepafenac and this compound in Rabbit Ocular Tissues After a Single 0.1% Dose

Ocular Tissue Sub-sampleNepafenac Peak Level (nM)Time to Peak (hours)This compound Peak Level (nM)Time to Peak (hours)Reference
Sclera (E-PP)55.10.25 - 0.5041.91 - 4
Choroid (E-PP)4.030.25 - 0.503.101 - 4
Retina (E-PP*)2.720.25 - 0.500.7051 - 4

*E-PP: Sub-samples posterior to the eye equator and inclusive of the posterior pole.

Table 3: Peak Concentrations of Locally-Distributed Nepafenac and this compound in Monkey Ocular Tissues After Multiple 0.3% Doses

Ocular Tissue Sub-sampleNepafenac Peak Level (nM)Time to Peak (hours)This compound Peak Level (nM)Time to Peak (hours)Reference
Sclera (E-PP)15801 - 221.31 - 2
Choroid (E-PP)3861 - 211.81 - 2
Retina (E-PP*)2921 - 22.581 - 2
Vitreous Humor13.81 - 22.821 - 2

*E-PP: Sub-samples posterior to the eye equator and inclusive of the posterior pole.

Experimental Protocols

This section details the methodologies for in vivo studies and the subsequent quantification of nepafenac and this compound in ocular tissues.

In Vivo Dosing and Tissue Collection Protocol (Rabbit Model)

This protocol is based on methodologies described in published studies.

Objective: To determine the concentration of nepafenac and this compound in various ocular tissues following topical administration.

Materials:

  • Nepafenac ophthalmic suspension (e.g., 0.1% or 0.3%)

  • New Zealand White rabbits

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Euthanasia solution

  • Surgical instruments for dissection

  • Cryovials

  • Liquid nitrogen

  • -80°C freezer

Procedure:

  • Animal Dosing:

    • Administer a single drop (approximately 30-50 µL) of nepafenac ophthalmic suspension unilaterally to the rabbit eye.

    • For multiple-dose studies, administer the drops at specified intervals (e.g., three times daily for 3 days).

  • Time Points:

    • Euthanize animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to capture the pharmacokinetic profile.

  • Tissue Collection:

    • Immediately following euthanasia, carefully dissect the treated eye.

    • Isolate and collect the following tissues: cornea, aqueous humor, iris-ciliary body, lens, vitreous humor, retina, choroid, and sclera.

    • Rinse tissues with cold saline to remove any excess blood.

    • Blot the tissues dry, weigh them, and immediately snap-freeze them in liquid nitrogen.

    • Store the samples in labeled cryovials at -80°C until analysis.

Start Start: Rabbit Dosing Dose Topical Administration of Nepafenac Suspension Start->Dose Time Wait for Pre-determined Time Point Dose->Time Euthanize Euthanize Animal Time->Euthanize Dissect Dissect Ocular Tissues (Cornea, Retina, etc.) Euthanize->Dissect Process Weigh and Snap-freeze Tissues in Liquid Nitrogen Dissect->Process Store Store Samples at -80°C Process->Store End End: Await Analysis Store->End

Fig. 2: In Vivo Experimental Workflow.
Sample Preparation and LC/MS/MS Analysis Protocol

This protocol is a generalized procedure based on common practices for bioanalysis of small molecules in tissue matrices.

Objective: To extract and quantify nepafenac and this compound from ocular tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS).

Materials:

  • Frozen ocular tissue samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of nepafenac or this compound)

  • Homogenizer

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Microcentrifuge

  • HPLC vials

  • LC/MS/MS system (e.g., with a C18 column)

Procedure:

  • Tissue Homogenization:

    • To a pre-weighed, frozen tissue sample in a microcentrifuge tube, add a specific volume of cold homogenization buffer (e.g., phosphate-buffered saline).

    • Add the internal standard solution.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Protein Precipitation and Extraction:

    • To the tissue homogenate, add 3 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a clean HPLC vial.

    • Inject an aliquot of the supernatant into the LC/MS/MS system.

    • Separate the analytes using a suitable C18 column and a mobile phase gradient (e.g., a mixture of water with 0.1% formic acid and acetonitrile).

    • Detect and quantify nepafenac, this compound, and the internal standard using multiple reaction monitoring (MRM) mode.

Start Start: Frozen Tissue Sample Homogenize Homogenize Tissue with Buffer and Internal Standard Start->Homogenize Precipitate Add Protein Precipitation Solvent (e.g., Acetonitrile) Homogenize->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Inject Inject Sample into LC/MS/MS System Supernatant->Inject Analyze Analyze via LC/MS/MS Inject->Analyze End End: Data Acquisition Analyze->End

Fig. 3: Sample Preparation and Analysis Workflow.

Conclusion

The provided application notes and protocols offer a framework for the investigation of nepafenac to this compound conversion in ocular tissues. The quantitative data and methodologies described are essential for understanding the pharmacokinetics and pharmacodynamics of this important ophthalmic drug. Researchers can adapt these protocols to suit their specific experimental needs and analytical instrumentation.

References

Troubleshooting & Optimization

Optimizing Amfenac Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the concentration of Amfenac in your in vitro experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By blocking COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules. This compound is the active metabolite of the prodrug Nepafenac, which is rapidly converted to this compound by ocular tissue hydrolases after administration.[3]

Q2: What are the IC50 values for this compound against COX-1 and COX-2?

This compound is a potent inhibitor of both COX-1 and COX-2. The reported half-maximal inhibitory concentration (IC50) values are approximately 0.25 μM (250 nM) for COX-1 and 0.15 μM (150 nM) for COX-2.

Q3: What is a good starting concentration range for my in vitro experiments with this compound?

Based on its IC50 values and concentrations used in published studies, a starting concentration range of 0.1 µM to 10 µM is recommended for most in vitro experiments. For example, in studies on rat Müller cells, concentrations between 0.1 to 10 μM were used to assess the effect on VEGF expression. However, the optimal concentration will be cell-type and assay-dependent. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of this compound?

This compound sodium hydrate is soluble in DMSO (up to 150 mg/mL) and water (up to 50 mg/mL). For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid solubility issues and potential cytotoxicity from the solvent, ensure the final DMSO concentration in your culture is low (typically below 0.5%).

Q5: Is this compound cytotoxic?

Like other NSAIDs, this compound can exhibit cytotoxicity at higher concentrations. The cytotoxic effects are cell-line dependent. It is crucial to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay before proceeding with functional assays.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound to aid in experimental design.

ParameterValueCell/SystemReference
IC50 (COX-1) 0.25 µM (250 nM)Enzyme Assay
IC50 (COX-2) 0.15 µM (150 nM)Enzyme Assay
Effective Concentration 0.1 - 10 µMRat Müller Cells (VEGF expression)
Effective Concentration 1 µMHuman Retinal Microvascular Endothelial Cells (Tube formation)
Effective Concentration 500 µMInhibition of β-glucuronidase release

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxicity of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 for cytotoxicity.

COX Activity Assay

This protocol outlines a general procedure to measure the inhibitory effect of this compound on COX activity. Commercially available kits are recommended for this assay.

Materials:

  • Cell or tissue lysate

  • This compound

  • COX Activity Assay Kit (containing assay buffer, heme, arachidonic acid, and a colorimetric or fluorometric probe)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and your sample (lysate).

  • Inhibitor Addition: Add different concentrations of this compound or a vehicle control to the respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set period (e.g., 5-10 minutes).

  • Analysis: Calculate the rate of reaction for each concentration of this compound and determine the IC50 for COX inhibition.

Prostaglandin E2 (PGE2) Measurement (ELISA)

This protocol describes the measurement of PGE2 levels in cell culture supernatants to assess the downstream effect of this compound's COX inhibition.

Materials:

  • Cell culture supernatant from cells treated with this compound

  • PGE2 ELISA Kit (containing a PGE2-coated plate, PGE2 standard, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Sample Collection: Culture cells to the desired confluency and then treat with various concentrations of this compound for a specified time. Collect the cell culture supernatant.

  • ELISA Procedure: Follow the manufacturer's instructions for the competitive ELISA. This typically involves:

    • Adding standards and samples to the wells of the PGE2-coated plate.

    • Adding a fixed amount of HRP-labeled PGE2 to compete with the PGE2 in the samples.

    • Incubating the plate.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate solution that develops color in proportion to the amount of bound HRP-labeled PGE2.

    • Stopping the reaction with a stop solution.

  • Measurement: Measure the absorbance at 450 nm.

  • Analysis: Generate a standard curve using the known concentrations of the PGE2 standards. Calculate the concentration of PGE2 in your samples based on the standard curve. The amount of PGE2 will be inversely proportional to the color signal.

Visualizations

Amfenac_Signaling_Pathway This compound's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 This compound This compound This compound->COX1 This compound->COX2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Prostacyclins Prostacyclins PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation

Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental_Workflow General Workflow for In Vitro this compound Experiments cluster_0 Phase 1: Preliminary Assays cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Data Analysis A Prepare this compound Stock Solution C Perform Cell Viability Assay (e.g., MTT) - Establish cytotoxic concentration range - Determine non-toxic working concentrations A->C B Determine Cell Seeding Density B->C D Treat Cells with Non-toxic Concentrations of this compound C->D H Calculate IC50 for Cytotoxicity C->H E Perform COX Activity Assay (Optional) D->E F Measure PGE2 Levels (ELISA) D->F G Perform Other Relevant Assays (e.g., Cytokine profiling, Gene expression) D->G I Determine IC50 for COX Inhibition E->I J Analyze PGE2 Inhibition F->J K Interpret Functional Assay Data I->K J->K

Caption: A phased approach for testing this compound in vitro.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or medium.
No observable effect of this compound - this compound concentration is too low- this compound has degraded- Cell line is not responsive- Perform a wider dose-response curve.- Prepare fresh stock solutions of this compound.- Ensure your cell line expresses COX enzymes and is known to produce prostaglandins in response to a stimulus.
Unexpected cytotoxicity at low concentrations - Final DMSO concentration is too high- this compound is precipitating out of solution- Cells are overly sensitive- Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%).- Visually inspect the wells for precipitate. Prepare fresh dilutions if needed.- Perform a time-course experiment to see if cytotoxicity is time-dependent.
Inconsistent PGE2 measurements - Variability in cell stimulation (if used)- Sample degradation- Issues with the ELISA kit- Standardize the stimulation protocol (e.g., LPS concentration and time).- Store supernatant samples at -80°C and avoid multiple freeze-thaw cycles.- Use a new or different lot of the ELISA kit and ensure proper execution of the protocol.

References

Technical Support Center: Troubleshooting Amfenac Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Amfenac precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a cyclooxygenase (COX-1 and COX-2) inhibitor.[1][2][3] It is the active metabolite of nepafenac.[4][5] For cell culture experiments, it is commonly used in its salt form, this compound sodium monohydrate, which exhibits greater aqueous solubility than the free acid form. The solubility of this compound sodium monohydrate is provided in the table below.

Q2: I observed a precipitate in my cell culture after adding this compound. What could be the cause?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.

  • "Solvent Shock": Rapid dilution of a concentrated this compound stock solution (typically in DMSO) into the aqueous cell culture medium can cause the drug to "crash out" or precipitate.

  • Low Temperature: Adding the this compound stock solution to cold media can decrease its solubility.

  • High DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.

  • Media Composition and Stability: Components within the cell culture medium itself can sometimes precipitate due to temperature fluctuations (such as freeze-thaw cycles) or changes in concentration due to evaporation. It is also possible for this compound to interact with media components over time.

Q3: How can I differentiate between this compound precipitate and other particles in my cell culture?

It is crucial to determine the nature of the precipitate. A simple microscopic examination can be very informative. Drug precipitates often appear as crystalline structures. In contrast, microbial contamination, such as bacteria or yeast, will appear as distinct, often motile or budding, organisms. If the medium is generally cloudy without a noticeable pH change, it could be due to the precipitation of media components like salts or proteins.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final DMSO concentration in the culture medium at or below 0.5%, with an ideal concentration of 0.1% or lower, especially for sensitive or primary cell lines. It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the drug) in your experiments to assess any effects of the solvent on the cells.

Troubleshooting Guide

Issue: Immediate or rapid precipitation of this compound upon addition to cell culture media.

This is a common issue when a drug dissolved in an organic solvent like DMSO is introduced into an aqueous environment. The following steps can help prevent this "solvent shock."

Data Presentation

Table 1: Solubility of this compound Sodium Monohydrate

SolventSolubilityReference
Water50 mg/mL
DMSO59 - 150 mg/mL

Note: The solubility in DMSO can be affected by the purity and water content of the solvent. It is recommended to use fresh, high-quality DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the recommended procedure for dissolving this compound and preparing a working solution for cell culture experiments to minimize precipitation.

Materials:

  • This compound sodium monohydrate powder

  • Sterile, anhydrous DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium (including serum and other supplements)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound sodium monohydrate powder.

    • Dissolve the powder in a minimal amount of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare the Final Working Solution (Perform a Serial Dilution):

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Pre-warm your complete cell culture medium to 37°C.

    • Crucial Step: To avoid "solvent shock," perform a serial dilution. Instead of adding the concentrated DMSO stock directly to the final volume of media, first, create an intermediate dilution.

      • Pipette a small volume of the pre-warmed medium into a sterile tube.

      • Add the required volume of the this compound DMSO stock to this small volume of medium while gently vortexing or swirling.

    • Add this intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.

    • Gently mix the final working solution by inverting the tube or swirling the flask.

    • Visually inspect the medium for any signs of precipitation. The solution should be clear.

    • Use the freshly prepared working solution for your experiments immediately. It is not recommended to store this compound in cell culture medium for extended periods.

Protocol 2: Solubility Assessment of this compound in Cell Culture Media

This protocol helps determine the practical solubility limit of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mM)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate or microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Prepare a serial dilution of the this compound stock solution in your pre-warmed complete cell culture medium. For example, prepare final concentrations ranging from a high, potentially precipitating concentration, down to a low, soluble concentration (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration remains constant across all dilutions and is at a non-toxic level (e.g., 0.1%).

  • Include a vehicle control (medium with DMSO only).

  • Aliquot these solutions into the wells of a 96-well plate or into microcentrifuge tubes.

  • Incubate the plate/tubes under standard cell culture conditions (37°C, 5% CO₂).

  • Visually inspect for precipitation at several time points (e.g., immediately, 1 hour, 4 hours, 24 hours) using a microscope. Look for the presence of crystalline structures.

  • The highest concentration that remains clear (free of precipitate) over the desired experimental duration is the practical solubility limit of this compound in your specific cell culture medium.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitate Observed in Cell Culture with this compound microscopy Examine Under Microscope start->microscopy crystalline Precipitate Appears Crystalline microscopy->crystalline Yes contamination Microbial Contamination (e.g., budding, motility) microscopy->contamination No, suspect contamination media_precipitate Amorphous Precipitate or General Cloudiness microscopy->media_precipitate No, suspect media components troubleshoot_drug Likely this compound Precipitation: Initiate Troubleshooting crystalline->troubleshoot_drug protocol Follow Aseptic Technique and Discard Contaminated Culture contamination->protocol check_media Check for Media Issues: - Freeze-thaw cycles? - Evaporation? media_precipitate->check_media concentration High Final Concentration? troubleshoot_drug->concentration lower_conc Lower Final this compound Concentration concentration->lower_conc Yes solvent_shock Rapid Dilution (Solvent Shock)? concentration->solvent_shock No resolved Issue Resolved lower_conc->resolved serial_dilution Perform Serial Dilution in Pre-warmed Media solvent_shock->serial_dilution Yes dmso_conc High Final DMSO Concentration? solvent_shock->dmso_conc No serial_dilution->resolved lower_dmso Reduce Final DMSO Concentration (<0.5%) dmso_conc->lower_dmso Yes temp Cold Media Used? dmso_conc->temp No lower_dmso->resolved warm_media Use Pre-warmed (37°C) Media temp->warm_media Yes temp->resolved No warm_media->resolved

Caption: A decision-making workflow for troubleshooting this compound precipitation in cell culture.

Experimental_Workflow This compound Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Day of Experiment) dissolve Dissolve this compound Sodium Monohydrate in 100% DMSO aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw One Aliquot of DMSO Stock Solution intermediate Prepare Intermediate Dilution: Add Stock to Small Volume of Warm Media with Swirling thaw->intermediate warm_media Pre-warm Complete Cell Culture Media to 37°C warm_media->intermediate final_dilution Add Intermediate Dilution to Final Volume of Warm Media intermediate->final_dilution mix Gently Mix Final Solution final_dilution->mix use Use Immediately in Cell Culture Experiment mix->use

Caption: A recommended workflow for preparing this compound solutions for cell culture experiments.

References

Technical Support Center: Minimizing Off-Target Effects of Amfenac in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Amfenac in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By inhibiting these enzymes, this compound blocks the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2]

Q2: What are the known on-target IC50 values for this compound?

The inhibitory concentrations (IC50) of this compound for its primary targets are:

  • COX-1: 250 nM[1]

  • COX-2: 150 nM[1]

Q3: What are the potential off-target effects of this compound in cellular assays?

Beyond its intended COX inhibition, this compound may exhibit several off-target effects, particularly at higher concentrations. These can include:

  • Inhibition of Angiogenesis: this compound has been shown to inhibit VEGF-induced tube formation and proliferation of endothelial cells, suggesting an anti-angiogenic potential independent of its COX activity.[3]

  • Induction of Apoptosis: Some NSAIDs, and potentially this compound, can induce programmed cell death (apoptosis) through the activation of caspase pathways.

  • Modulation of NF-κB Signaling: Other NSAIDs have been shown to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. It is plausible that this compound shares this off-target effect.

  • Interaction with PPARγ: Some NSAIDs can act as antagonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in metabolism and inflammation.

  • Effects on Matrix Metalloproteinases (MMPs): NSAIDs can influence the activity of MMPs, enzymes involved in extracellular matrix remodeling.

Q4: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:

  • Concentration Control: Use the lowest effective concentration of this compound that targets COX enzymes without significantly engaging off-target pathways. A thorough dose-response analysis is recommended.

  • Use of Proper Controls:

    • Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • COX-2 Selective Inhibitor: Use a highly selective COX-2 inhibitor (e.g., Celecoxib) to distinguish between COX-1/2-dependent and independent effects.

    • Structurally Unrelated NSAID: Employ another non-selective NSAID to determine if the observed effects are specific to this compound or a general characteristic of the drug class.

  • Assay-Specific Considerations: Choose assays that are less prone to interference from potential off-target activities. For example, when studying inflammation, directly measure prostaglandin levels in addition to downstream inflammatory markers.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in cellular assays.

Issue 1: Unexpected Cytotoxicity

Symptoms:

  • High levels of cell death observed at concentrations intended to be non-toxic.

  • Inconsistent results in cell viability assays (e.g., MTT, Calcein-AM).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control series to determine the solvent's toxicity profile.
Compound Precipitation This compound, like many small molecules, can precipitate in aqueous culture media. Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, refer to the "Compound Solubility Issues" section below.
Off-Target Cytotoxicity At higher concentrations, this compound may induce apoptosis or other forms of cell death through off-target mechanisms. Perform a detailed dose-response curve to determine the IC50 for cytotoxicity and select a working concentration well below this value for on-target effect studies.
Assay Interference The compound may interfere with the assay itself (e.g., reducing MTT in a cell-free system). Run a cell-free control with this compound and the assay reagents to check for direct interference.
Issue 2: Inconsistent or Lack of Efficacy

Symptoms:

  • No inhibition of prostaglandin production is observed.

  • High variability in results between replicate wells or experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Degradation This compound may be unstable in cell culture medium over long incubation periods. Prepare fresh dilutions of this compound for each experiment. Consider performing a time-course experiment to assess the stability of the compound's effect. It is not recommended to store this compound in cell culture medium for extended periods.
Suboptimal Cell Conditions Ensure cells are healthy, in the logarithmic growth phase, and plated at the correct density. Stressed or confluent cells may respond differently to treatment.
Incorrect Concentration Range The concentrations tested may be too low to elicit a response. Review the known IC50 values for COX-1 and COX-2 and ensure your dose range brackets these values.
Cell Line Resistance The cell line used may have low expression of COX enzymes or compensatory signaling pathways that mask the effect of this compound. Confirm COX expression in your cell line via Western blot or qPCR.
Issue 3: Compound Solubility Issues

Symptoms:

  • Visible precipitate in the stock solution or cell culture medium after adding this compound.

  • Cloudiness in the well.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Exceeding Solubility Limit The concentration of this compound in the stock solution or final culture medium is too high. Prepare a new, lower concentration stock solution. Determine the maximum soluble concentration in your specific cell culture medium through serial dilution and visual inspection.
"Solvent Shock" Adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to precipitate. Try a stepwise dilution: first, dilute the stock in a smaller volume of medium, mix well, and then add this to the final volume.
Media Components Components in the cell culture medium (e.g., high salt or protein concentrations) can affect solubility. Test the solubility of this compound in your specific medium formulation.
Temperature Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound solution.

Quantitative Data Summary

Target/Effect Assay Type IC50 / Ki / Effective Concentration Reference
COX-1 Inhibition Enzyme Assay250 nM (IC50)
COX-2 Inhibition Enzyme Assay150 nM (IC50)
VEGF-induced Tube Formation Endothelial Cell Co-cultureInhibition observed, specific IC50 not reported
VEGF-induced Proliferation Endothelial Cell Proliferation AssayInhibition observed, specific IC50 not reported
PPARγ Antagonism Reporter AssayNot reported for this compound (Diclofenac Ki = 700 nM)
Caspase-3/9 Activation Apoptosis AssayActivation observed, specific concentration not reported
NF-κB Inhibition Reporter AssayNot reported for this compound
MMP Inhibition Zymography/Activity AssayNot reported for this compound

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell" control (medium only) for background measurement.

    • Remove the old medium from the cells and add the this compound dilutions and controls.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Reading: Gently mix on an orbital shaker to dissolve the crystals. Read the absorbance at 570 nm.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection

This protocol measures the activity of executioner caspases to quantify apoptosis.

Materials:

  • Cells of interest

  • White-walled 96-well plates (for luminescence)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • Luminometer

Procedure:

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and reagent to equilibrate to room temperature. Add the reagent to each well in a 1:1 ratio with the culture medium volume.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

  • Reading: Read the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (from no-cell controls) and normalize the results to the vehicle-treated control.

Visualizations

Amfenac_On_Target_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Synthesis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation This compound This compound This compound->COX-1 / COX-2 Inhibition Amfenac_Off_Target_Pathways cluster_vegf VEGF Signaling cluster_apoptosis Apoptosis cluster_nfkb NF-κB Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Pro-caspases Pro-caspases Active Caspases Active Caspases Pro-caspases->Active Caspases Activation Cell Death Cell Death Active Caspases->Cell Death IκB IκB NF-κB NF-κB IκB->NF-κB Inhibits Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Activates This compound This compound This compound->Angiogenesis Inhibition? This compound->Active Caspases Activation? This compound->NF-κB Inhibition? Troubleshooting_Workflow start Unexpected Experimental Outcome check_solubility Check for Compound Precipitation start->check_solubility check_cytotoxicity Assess Cytotoxicity (e.g., MTT assay) check_solubility->check_cytotoxicity No troubleshoot_solubility Troubleshoot Solubility check_solubility->troubleshoot_solubility Yes check_controls Review Experimental Controls check_cytotoxicity->check_controls Low/None optimize_concentration Optimize this compound Concentration check_cytotoxicity->optimize_concentration High investigate_off_target Investigate Off-Target Effects check_controls->investigate_off_target Controls OK refine_protocol Refine Experimental Protocol check_controls->refine_protocol Controls Faulty optimize_concentration->refine_protocol troubleshoot_solubility->refine_protocol investigate_off_target->refine_protocol

References

Technical Support Center: Improving the Stability of Amfenac Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Amfenac stock solutions during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. Ethanol can also be used. For immediate use in aqueous-based assays, preparing a fresh solution in an appropriate buffer or cell culture medium is advisable, though solubility may be limited.

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: To maintain the integrity of your this compound stock solution, it is recommended to:

  • Store aliquots at -80°C for long-term storage (up to 6 months).

  • For short-term storage, -20°C is suitable for up to 1 month.[1]

  • It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Q3: My this compound stock solution, prepared in DMSO, shows precipitation after being stored at -20°C. What should I do?

A3: Precipitation upon freezing can occur if the concentration of this compound exceeds its solubility limit in DMSO at lower temperatures. To resolve this:

  • Gently warm the vial to room temperature or in a 37°C water bath.

  • Vortex or sonicate the solution until the precipitate is fully redissolved.

  • Before re-freezing, consider diluting the stock solution to a lower concentration to ensure it remains in solution at -20°C.

  • For very high concentrations, storage at -80°C is often more effective at preventing precipitation than -20°C.

Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?

A4: While this compound sodium is soluble in water, its stability in aqueous solutions can be pH-dependent. Acidic or basic conditions can potentially catalyze hydrolysis. If an aqueous stock solution is required, it is best to prepare it fresh before each experiment and use it promptly. For longer-term storage, a DMSO stock is more stable.

Q5: How does the stability of this compound in cell culture media affect my experiments?

A5: The stability of this compound in cell culture media can be influenced by components within the media (e.g., serum proteins, pH changes due to cellular metabolism), temperature, and incubation time. Degradation in the media can lead to a decrease in the effective concentration of the compound over the course of an experiment, potentially affecting the reproducibility and accuracy of your results. It is advisable to perform a stability assessment of this compound in your specific cell culture medium and conditions for long-duration experiments.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter with this compound stock solutions.

Issue 1: Precipitation upon dilution of DMSO stock into aqueous buffer or cell culture medium.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. This is a common issue when diluting a concentrated organic stock into an aqueous medium.

  • Solution:

    • Decrease the Final Concentration: Lower the final working concentration of this compound in your assay.

    • Increase the Solvent Percentage: If your experimental system can tolerate a higher percentage of DMSO, slightly increasing its final concentration (typically should not exceed 0.5% in cell-based assays) can help maintain solubility.

    • Method of Dilution: Add the this compound stock solution to the aqueous buffer or medium while gently vortexing or stirring. This rapid mixing can prevent localized high concentrations that lead to precipitation.

    • Use a Surfactant: For in vitro assays, a small amount of a biocompatible surfactant, such as Tween® 80, may aid in solubilization.

Issue 2: Inconsistent experimental results with the same this compound stock solution.
  • Possible Cause 1: Degradation due to improper storage or handling. Repeated freeze-thaw cycles can lead to the degradation of this compound.

  • Solution: Always aliquot your stock solution into single-use vials after preparation to minimize freeze-thaw cycles. Use a fresh aliquot for each experiment.

  • Possible Cause 2: Inaccurate concentration due to incomplete dissolution. If the stock solution was not fully dissolved initially, the actual concentration will be lower than calculated.

  • Solution: Ensure that the this compound is completely dissolved in the solvent before the initial storage. Gentle warming and sonication can aid in dissolution. Visually inspect for any particulate matter before use.

  • Possible Cause 3: Degradation in the experimental medium. this compound may not be stable over the entire duration of your experiment in the cell culture medium.

  • Solution: Perform a stability study of this compound in your specific experimental medium. This can be done by incubating this compound in the medium under your experimental conditions (e.g., 37°C, 5% CO2) and quantifying its concentration at different time points using HPLC.

Data Presentation

The following table provides hypothetical stability data for this compound sodium under various storage conditions. This data is for illustrative purposes and should be confirmed by experimental analysis.

SolventConcentration (mM)Storage Temperature (°C)Percent Remaining after 1 MonthPercent Remaining after 6 Months
DMSO10-20>98%~90%
DMSO10-80>99%>95%
Ethanol10-20~95%Not Recommended
PBS (pH 7.4)14~85% (Prepared Fresh Recommended)Not Recommended
Cell Culture Medium (DMEM + 10% FBS)0.137 (incubator)~70% (after 48 hours)Not Applicable

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Materials:

    • This compound sodium powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and sonicator

  • Procedure:

    • Allow the this compound sodium powder and DMSO to come to room temperature.

    • Weigh the desired amount of this compound sodium powder using a calibrated analytical balance.

    • Under sterile conditions (if for cell culture use), add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution. Visually confirm that no particulate matter remains.

    • Aliquot the stock solution into single-use, sterile amber vials.

    • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol: Assessing the Stability of this compound by HPLC

This protocol provides a framework for determining the stability of this compound in a specific solvent or medium.

  • Materials:

    • Prepared this compound stock solution

    • Solvent or medium to be tested (e.g., DMSO, PBS, cell culture medium)

    • Incubator or water bath at the desired temperature

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Sample Preparation: Dilute the this compound stock solution to the desired concentration in the test solvent/medium.

    • Time Points: Aliquot the solution into separate sterile tubes for each time point (e.g., 0, 24, 48, 72 hours, and 1 week).

    • Incubation: Store the tubes under the desired test conditions (e.g., 37°C for cell culture medium, -20°C for stock solution stability).

    • Sample Collection: At each time point, remove one aliquot. The T=0 sample should be processed immediately after preparation.

    • Sample Processing: If the sample is in a complex medium like cell culture medium containing serum, perform a protein precipitation step (e.g., by adding cold acetonitrile), followed by centrifugation to clear the supernatant.

    • HPLC Analysis: Inject the prepared samples into the HPLC system.

    • Data Analysis:

      • Determine the peak area of this compound at each time point.

      • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

      • Plot the percentage of remaining this compound against time to determine the degradation profile.

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Amfenac_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., Injury) aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation This compound This compound This compound->cox1 Inhibition This compound->cox2 Inhibition

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2 enzymes.

Experimental Workflow for Stability Assessment

The following diagram outlines the key steps in assessing the stability of an this compound stock solution.

Stability_Workflow start Prepare this compound Stock Solution aliquot Aliquot into single-use vials start->aliquot timepoint0 T=0 Analysis: Inject into HPLC aliquot->timepoint0 storage Store aliquots under defined conditions (e.g., -20°C, 37°C) aliquot->storage data Calculate % remaining vs. T=0 timepoint0->data timepointX Withdraw aliquots at specified time points storage->timepointX analysis Inject into HPLC for analysis timepointX->analysis analysis->data end Determine Degradation Profile data->end

Caption: A generalized workflow for determining the stability of this compound solutions.

References

How to prevent Amfenac degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Amfenac during sample preparation. Adhering to these protocols is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

A1: this compound, or (2-Amino-3-benzoylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). It is the active metabolite of the prodrug Nepafenac.[1] Like many pharmaceuticals, this compound is susceptible to degradation when exposed to certain environmental factors such as light, non-optimal pH, and elevated temperatures. Degradation during sample preparation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary degradation products of this compound?

A2: The main degradation pathways for this compound include:

  • Cyclic Amidation: this compound can undergo intramolecular cyclization to form this compound lactam. This process can be influenced by pH and temperature.

  • Aerobic Oxidation: In the presence of oxygen, particularly under alkaline conditions, this compound can oxidize to form (2-Amino-3-benzoyl)-oxoacetic acid.

Q3: How should I store my this compound stock solutions?

A3: For optimal stability, this compound sodium monohydrate stock solutions should be stored under the following conditions:

  • In solvent at -80°C for up to 1 year.

  • In solvent at -20°C for up to 1 month. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What general precautions can I take to minimize this compound degradation?

A4: To maintain the integrity of your this compound samples, always:

  • Work with samples on ice or in a cooled environment whenever possible.

  • Protect samples from direct light by using amber vials or by wrapping containers in aluminum foil.

  • Process samples as quickly as possible to minimize exposure to ambient conditions.

  • Use high-purity solvents and reagents to avoid contaminants that could accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound sample preparation.

Problem Potential Cause Recommended Solution
Low this compound recovery in analytical results. Degradation due to prolonged exposure to room temperature. Minimize the time samples spend at room temperature. Prepare samples on ice and transfer them to the autosampler (if refrigerated) or analyze them immediately.
Photodegradation from exposure to light. Conduct all sample preparation steps under low-light conditions. Use amber-colored vials or wrap clear vials in aluminum foil.
Degradation due to multiple freeze-thaw cycles. Aliquot samples into single-use volumes to avoid repeated freezing and thawing. Studies on other compounds have shown that even a few cycles can lead to degradation.[2][3][4][5]
Appearance of unknown peaks in the chromatogram. Formation of degradation products (e.g., this compound lactam, (2-Amino-3-benzoyl)-oxoacetic acid). Control the pH of your sample solutions; aim for a neutral to slightly acidic pH if possible, as alkaline conditions can promote oxidation. Work quickly and at low temperatures to slow the rate of lactam formation. The rate of lactam formation is influenced by both pH and temperature.
Contamination from solvents or reagents. Use fresh, high-purity solvents and reagents. Filter all solutions before use.
Inconsistent results between replicate samples. Variable exposure to light or temperature across samples. Ensure uniform handling of all samples. Use a consistent workflow and minimize the time each sample is exposed to potentially degrading conditions.
Incomplete extraction from the biological matrix. Optimize your extraction protocol. Ensure complete protein precipitation and efficient separation of the organic and aqueous layers during liquid-liquid extraction. For solid-phase extraction, ensure proper conditioning of the cartridge and use of the appropriate elution solvent.
Quantitative Stability Data

The following tables provide a summary of available stability data for this compound and related compounds to guide your experimental design.

Table 1: Short-Term Stability of this compound in Different Solvents at Room Temperature

SolventTime (hours)Approximate % Recovery of this compound
Methanol24>98%
Acetonitrile24>98%
DMSO24>95%
Water (pH 7)24~95%

Note: Data is estimated based on the stability of similar NSAIDs and general chemical principles. It is always recommended to perform your own stability tests under your specific experimental conditions.

Table 2: Effect of Freeze-Thaw Cycles on Analyte Stability in Plasma

Number of Freeze-Thaw CyclesGeneral Impact on Small Molecule Analytes
1Minimal degradation expected.
2-3Potential for slight degradation.
>3Increased risk of significant degradation.

Note: The impact of freeze-thaw cycles is compound-specific. It is best practice to minimize the number of cycles.

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma for HPLC-UV Analysis

This protocol is adapted from a validated method for the simultaneous determination of this compound and its metabolite in human plasma.

Materials:

  • Human plasma

  • This compound standard

  • Fenbufen (internal standard)

  • Purified water

  • Ammonium sulfate

  • Ethanol

  • Acetonitrile

  • Phosphate buffer (pH 7.0)

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 100 µL of purified water.

  • Add 100 µL of an ethanol solution containing the internal standard (Fenbufen) at a concentration of 100 µg/mL.

  • Add 0.2 g of ammonium sulfate to the mixture to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant (ethanol layer) to a clean autosampler vial.

  • Inject an aliquot of the supernatant directly into the HPLC system.

Protocol 2: HPLC-UV Method for Quantification of this compound

This method is based on a published protocol for this compound analysis.

Chromatographic Conditions:

  • Column: Reversed-phase ODS (C18) column

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 7.0).

    • Start with 20% acetonitrile and increase to 80% acetonitrile over the course of the run.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

Calibration: Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. Process these standards using the extraction protocol described above to generate a calibration curve.

Signaling Pathways and Workflows

This compound Degradation Pathways

The following diagram illustrates the primary degradation pathways of this compound.

Amfenac_Degradation This compound This compound Lactam This compound Lactam This compound->Lactam Intramolecular Cyclization (pH, Temp dependent) Oxoacetic_Acid (2-Amino-3-benzoyl)- oxoacetic acid This compound->Oxoacetic_Acid Aerobic Oxidation (Alkaline conditions) Amfenac_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection Spiking Spike with Internal Standard Sample_Collection->Spiking Extraction Liquid-Liquid Extraction Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer HPLC_Injection HPLC Injection Supernatant_Transfer->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography Detection UV Detection (245 nm) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration_Curve Calibration Curve Generation Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

References

Technical Support Center: Amfenac Dosage Adjustment for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for adjusting Amfenac dosage in different animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Q2: How is this compound typically administered in animal models?

This compound can be administered through various routes depending on the experimental model and objective. In ophthalmic studies, it is often applied topically to the eye, frequently as the active metabolite of the prodrug Nepafenac. For systemic effects in pain and inflammation models, it can be administered orally (e.g., by gavage), intravenously (IV), intraperitoneally (IP), or subcutaneously (SC).

Q3: What are the general recommendations for preparing this compound formulations?

The formulation for this compound will depend on the administration route.

  • Oral Administration: this compound sodium salt is water-soluble. For oral gavage, it can be dissolved in sterile water or prepared as a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC-Na).

  • Injectable Formulations (IV, IP, SC): For injections, this compound sodium salt should be dissolved in a sterile, pyrogen-free vehicle. A common vehicle for in vivo injections is a mixture of DMSO, PEG300, Tween 80, and sterile water. For example, a stock solution in DMSO can be diluted with PEG300, Tween 80, and finally, sterile water to achieve the desired concentration and a clear solution. It is crucial to ensure the final solution is at a physiologically acceptable pH.

  • Topical Ophthalmic Administration: Ophthalmic solutions are typically prepared at a concentration of 0.1% in a sterile, isotonic, and pH-buffered vehicle. These formulations often contain excipients to enhance viscosity and stability.

Q4: How does the dosage of this compound convert between different animal species?

Dosage conversion between species is often estimated based on body surface area (BSA) rather than direct body weight. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33

To convert a dose from one animal species to another, you can use established conversion factors based on BSA. These factors are derived from the respective species' body weight and metabolic rates. It is important to note that these are estimations, and the optimal dose should be determined empirically through pilot studies.

Troubleshooting Guide

Issue 1: High variability in experimental results between animals.

  • Possible Cause: Inconsistent drug administration, leading to variable bioavailability. Differences in animal strain, age, or sex can also contribute to variability in drug metabolism.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure all personnel are thoroughly trained and consistent in the chosen administration method (e.g., gavage, injection).

    • Control for Animal Variables: Use animals of the same strain, sex, and a narrow age and weight range.

    • Ensure Homogeneous Formulation: If using a suspension, ensure it is well-mixed before each administration to provide a consistent dose.

    • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical outcomes.

Issue 2: Lack of expected therapeutic effect (e.g., no reduction in inflammation or pain).

  • Possible Cause: The administered dose may be sub-therapeutic for the specific animal model and species. The timing of administration relative to the inflammatory or pain stimulus may be suboptimal. The drug formulation may have degraded.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: Perform a pilot study with a range of doses to determine the effective dose (ED50) for your specific model.

    • Optimize Dosing Schedule: Review the literature for the pharmacokinetic profile of this compound in your chosen species to determine the optimal time for administration relative to the experimental endpoint.

    • Verify Formulation Integrity: Prepare fresh solutions for each experiment and store them appropriately to prevent degradation. Confirm the solubility and stability of this compound in your chosen vehicle.

    • Re-evaluate the Animal Model: Ensure the chosen animal model is appropriate and sensitive to NSAIDs. Some models of neuropathic pain, for instance, may not respond well to COX inhibitors.

Issue 3: Observation of adverse effects (e.g., gastrointestinal irritation, lethargy).

  • Possible Cause: The administered dose may be too high and approaching toxic levels. The formulation vehicle may be causing irritation.

  • Troubleshooting Steps:

    • Reduce the Dose: If adverse effects are observed, reduce the dosage to the lowest effective dose determined in your dose-response study.

    • Consult Toxicity Data: Refer to the acute toxicity data (LD50 values) to ensure your dosage is within a safe range.

    • Administer with Food (for oral dosing): For oral administration, providing access to food can sometimes mitigate gastrointestinal irritation.

    • Evaluate the Vehicle: Administer a vehicle-only control group to rule out any adverse effects caused by the formulation excipients.

    • Monitor Animals Closely: Regularly monitor the health and behavior of the animals and consult with a veterinarian if adverse effects persist.

Quantitative Data Summary

Table 1: this compound Dosage and Effects in Different Animal Models

Animal ModelApplicationAdministration RouteDosage/ConcentrationObserved Effect
RatAcute Inflammation (Evans blue-carrageenan pleural effusion)Not Specified4 mg/kg33% suppression of inflammation.[1]
RatChronic Inflammation (adjuvant-induced arthritis)Not Specified4 mg/kg28% suppression of inflammation.[1]
MousePain (acetylcholine-induced abdominal constriction)Not Specified-156 times more potent than phenylbutazone.[1]
DogPain (bradykinin-induced nociceptive response)Not Specified-56.3 times more potent than phenylbutazone.[1]
RabbitOcular InflammationTopical Ocular0.1% solutionInhibition of PGE2 concentration and FITC-dextran accumulation.

Table 2: Acute Toxicity of this compound Sodium in Mice and Rats

SpeciesAdministration RouteLD50 (mg/kg) - MaleLD50 (mg/kg) - Female
MouseOral11901450
MouseSubcutaneous (SC)580625
MouseIntramuscular (IM)540610
MouseIntravenous (IV)550630
MouseIntraperitoneal (IP)790710
RatOralHigher lethality than miceHigher lethality than mice
RatSubcutaneous (SC)Higher lethality than miceHigher lethality than mice
RatIntramuscular (IM)Higher lethality than miceHigher lethality than mice
RatIntravenous (IV)Higher lethality than miceHigher lethality than mice
RatIntraperitoneal (IP)Higher lethality than miceHigher lethality than mice

Table 3: Pharmacokinetic Parameters of this compound in Rabbit Ocular Tissues (following topical administration of 0.1% Nepafenac)

Ocular TissuePeak Concentration (ng/g or ng/mL)Time to Peak (hours)
Aqueous Humor~251
Iris-Ciliary BodyNot specified< 1
Retina~12.50.5
ChoroidNot specified1-4
ScleraNot specified1-4

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (for evaluating anti-inflammatory activity)

  • Animals: Male Wistar rats (150-200 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into control and treatment groups (n=6-8 per group).

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage). A suggested starting dose for oral administration in rats is 4 mg/kg.[1]

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Protocol 2: Formalin Test in Mice (for evaluating analgesic activity)

  • Animals: Male Swiss albino mice (20-25 g).

  • Acclimatization: Acclimatize animals to the testing environment for at least 30 minutes before the experiment.

  • Grouping: Divide animals into control and treatment groups (n=6-8 per group).

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection).

  • Induction of Pain: 30 minutes after drug administration, inject 20 µL of 1% or 5% formalin solution in sterile saline into the dorsal surface of the right hind paw.

  • Observation: Immediately after injection, place the mouse in an observation chamber. Record the total time spent licking or biting the injected paw during two distinct periods: the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the licking/biting time between the treated and control groups for both phases.

Visualizations

Amfenac_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 Gastric_Protection Gastric Mucosa Protection COX1->Gastric_Protection Physiological Function COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) Prostaglandin_H2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2 enzymes.

Experimental_Workflow_this compound cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control & Treatment) Animal_Acclimatization->Group_Allocation Drug_Administration Drug/Vehicle Administration Group_Allocation->Drug_Administration Formulation_Preparation This compound Formulation Preparation Formulation_Preparation->Drug_Administration Induction Induction of Pain/ Inflammation Drug_Administration->Induction Observation Behavioral/Physiological Observation Induction->Observation Data_Collection Data Collection Observation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: General experimental workflow for evaluating this compound in animal models.

References

Technical Support Center: Overcoming Amfenac Limitations in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Amfenac in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of using this compound in long-term cell culture?

A1: The primary limitations of using this compound, a non-steroidal anti-inflammatory drug (NSAID), in long-term cell culture include:

  • Cytotoxicity: Like other NSAIDs, this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation, which can significantly impact cell viability over extended periods.[1][2][3] This is often a COX-independent effect.[4][5]

  • Poor Aqueous Solubility: this compound has low water solubility, which can lead to precipitation in cell culture media and inconsistent dosing.

  • Chemical Instability: The stability of this compound in culture media can be influenced by factors such as pH, temperature, and the presence of serum components, potentially leading to a decrease in the effective concentration over time.

  • Off-Target Effects: this compound can exert effects that are independent of its primary targets, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which may confound experimental results.

Q2: At what concentration should I use this compound to inhibit COX enzymes without causing significant cytotoxicity?

A2: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line. As a starting point, this compound is a potent inhibitor of COX-1 and COX-2 with IC50 values of 0.25 µM and 0.15 µM, respectively. However, cytotoxic effects for other NSAIDs have been observed in the micromolar range. For example, diclofenac, another NSAID, showed IC50 values for cytotoxicity ranging from 70.47 µM to 187.9 µM in various esophageal squamous cell carcinoma cell lines after 72 hours of treatment. It is recommended to start with concentrations around the IC50 for COX inhibition and titrate up, while monitoring cell viability.

Q3: How can I improve the solubility of this compound in my cell culture medium?

A3: To improve the solubility of this compound, consider the following strategies:

  • Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in a sterile, cell-culture grade solvent such as dimethyl sulfoxide (DMSO). When adding to your culture medium, ensure the final DMSO concentration does not exceed a level that is toxic to your cells (typically ≤ 0.5%).

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their aqueous solubility. Preparing an inclusion complex of this compound with a cyclodextrin like β-cyclodextrin can enhance its solubility in culture media.

Q4: How do I determine the stability of this compound in my specific cell culture setup?

A4: To determine the stability of this compound in your cell culture medium, you should perform a stability study. This involves incubating this compound in your medium of choice under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Samples should be collected at various time points (e.g., 0, 12, 24, 48, 72 hours) and the concentration of this compound quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue 1: Decreased Cell Viability and Proliferation in Long-Term Cultures
  • Potential Cause: this compound-induced cytotoxicity through apoptosis and cell cycle arrest. NSAIDs can induce the intrinsic (mitochondrial) pathway of apoptosis. This can involve the upregulation of pro-apoptotic proteins like Bax and Bak, release of mitochondrial factors like cytochrome c and SMAC/Diablo, and activation of caspases.

  • Troubleshooting Steps:

    • Optimize Concentration: Perform a detailed dose-response curve to determine the highest concentration of this compound that does not significantly affect cell viability over your desired experimental duration.

    • Time-Lapse Microscopy: Use live-cell imaging to monitor cell morphology and proliferation in real-time.

    • Assess Apoptosis: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays (e.g., caspase-3/7) to quantify apoptosis.

    • Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry of cells stained with a DNA-intercalating dye (e.g., propidium iodide) to identify any cell cycle arrest.

    • Consider Cytoprotective Agents: Co-treatment with cytoprotective agents may mitigate NSAID-induced damage. For some NSAIDs, agents like nerve growth factor (NGF) and prostaglandin E2 (PGE2) have been shown to reverse mitochondrial and cellular injury.

Issue 2: Inconsistent or Unexpected Experimental Results
  • Potential Cause 1: Poor Solubility and Precipitation of this compound.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect the culture medium for any signs of precipitation after the addition of this compound.

      • Solubility Enhancement: If precipitation is observed, prepare a fresh stock solution and consider using a lower final concentration or employing solubility enhancement techniques like cyclodextrin complexation.

  • Potential Cause 2: Degradation of this compound in Culture Medium.

    • Troubleshooting Steps:

      • Perform a Stability Study: Follow the protocol for assessing the stability of this compound in your cell culture medium.

      • Frequent Media Changes: If this compound is found to be unstable, more frequent replacement of the culture medium containing freshly prepared this compound may be necessary to maintain a consistent concentration.

      • Consider Controlled-Release Formulations: For very long-term studies, exploring the use of controlled-release systems, such as polymer-based matrices or hydrogels, could provide a more stable concentration of the drug over time.

Quantitative Data Summary

Table 1: IC50 Values for COX Inhibition by this compound and Cytotoxicity of Other NSAIDs

CompoundTarget/EffectIC50 Value (µM)Cell Line/SystemReference
This compound COX-1 Inhibition0.25In vitro enzyme assay
This compound COX-2 Inhibition0.15In vitro enzyme assay
DiclofenacCytotoxicity70.47TE11 (ESCC)
DiclofenacCytotoxicity167.3KYSE150 (ESCC)
DiclofenacCytotoxicity187.9KYSE410 (ESCC)

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Preparation of Working Solution: Dilute the this compound stock solution into your pre-warmed cell culture medium (e.g., DMEM + 10% FBS) to the final desired experimental concentration.

  • Incubation: Aliquot the medium containing this compound into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Sample Collection: Place the tubes in a 37°C, 5% CO2 incubator. At each designated time point, remove one aliquot and immediately freeze it at -80°C to halt further degradation. The T=0 sample should be frozen immediately after preparation.

  • Sample Analysis: Thaw the samples and process them for analysis by a validated HPLC or LC-MS/MS method to determine the concentration of this compound. This may involve protein precipitation with a solvent like acetonitrile.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is adapted from methods used for other poorly soluble NSAIDs and may require optimization for this compound.

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to β-cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the this compound and β-cyclodextrin and mix them in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a thick paste.

  • Trituration: Knead the paste thoroughly in the mortar for a specified period (e.g., 60 minutes).

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).

  • Solubility Testing: Determine the solubility of the prepared complex in your cell culture medium and compare it to that of uncomplexed this compound.

Visualizations

COX_Signaling_Pathway COX Signaling Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX1 This compound->COX2

Caption: this compound inhibits both COX-1 and COX-2 enzymes.

NSAID_Apoptosis_Pathway NSAID-Induced Intrinsic Apoptosis Pathway NSAIDs NSAIDs (e.g., this compound) Bax_Bak Bax/Bak Activation NSAIDs->Bax_Bak Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c SMAC_Diablo SMAC/Diablo Release Mitochondrion->SMAC_Diablo Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: NSAIDs can trigger the mitochondrial apoptosis pathway.

Experimental_Workflow_Stability Workflow for this compound Stability Assessment Prep_Stock 1. Prepare this compound Stock Solution (DMSO) Prep_Working 2. Dilute Stock in Cell Culture Medium Prep_Stock->Prep_Working Incubate 3. Incubate at 37°C, 5% CO2 Prep_Working->Incubate Collect_Samples 4. Collect Aliquots at Time Points (0-72h) Incubate->Collect_Samples Store 5. Store Samples at -80°C Collect_Samples->Store Analyze 6. Analyze by HPLC or LC-MS/MS Store->Analyze Plot_Data 7. Plot Concentration vs. Time Analyze->Plot_Data

Caption: Workflow for assessing this compound stability in media.

References

Technical Support Center: Troubleshooting Non-Sigmoidal Dose-Response Curves with Amfenac

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter non-sigmoidal dose-response curves during in-vitro experiments with Amfenac.

Frequently Asked Questions (FAQs)

Q1: What is a non-sigmoidal dose-response curve, and why is it unexpected for a compound like this compound?

A typical dose-response curve, when plotted on a semi-log scale (log of concentration vs. response), exhibits a sigmoidal (S-shaped) relationship.[1] This shape indicates a progressive and saturable effect of the compound. A non-sigmoidal curve deviates from this S-shape and can appear as a biphasic (U-shaped or inverted U-shaped), bell-shaped, or irregular curve.[2][3]

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a competitive inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[4][5] This mechanism, involving a direct binding interaction with the target enzyme, is expected to produce a classic sigmoidal inhibition curve. The observation of a non-sigmoidal curve suggests the presence of confounding experimental factors or more complex biological activities than simple enzyme inhibition.

cluster_0 Expected Sigmoidal Curve cluster_1 Observed Non-Sigmoidal (Biphasic) Curve Y-axis (Response) Y-axis (Response) p3_y 0% Y-axis (Response)->p3_y p1_y 100% p2_y 50% X-axis (Log [this compound]) X-axis (Log [this compound]) p3_y->X-axis (Log [this compound])      a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6

Caption: Comparison of an expected sigmoidal vs. a non-sigmoidal curve.
Q2: What is the primary mechanism of action for this compound?

This compound is the active metabolite of Nepafenac and functions by inhibiting the activity of COX-1 and COX-2 enzymes. These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By competitively binding to the active site of the COX enzymes, this compound blocks prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects.

G AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammation, Pain) COX->PGs This compound This compound This compound->Inhibition Inhibition->COX

Caption: this compound's mechanism of action via COX enzyme inhibition.
Q3: What are the potential causes of a non-sigmoidal dose-response curve with this compound?

The causes can be broadly categorized into experimental artifacts and complex biological responses. It is critical to first rule out experimental errors before investigating more complex biological explanations.

CategoryPotential CauseDescription
Experimental Artifacts Compound Solubility This compound may precipitate out of solution at high concentrations, leading to a lower effective concentration and a plateau or drop in response.
Compound Stability The compound may degrade over the course of the assay, especially during long incubation periods.
Cytotoxicity At high concentrations, this compound may induce off-target cytotoxicity, leading to a drop in the measured response that is unrelated to COX inhibition (e.g., in a cell viability assay).
Reagent/Assay Issues Problems with reagents (e.g., expired detection agents), signal detection limits, or interference of the compound with the assay technology (e.g., autofluorescence).
Inconsistent Cell Plating Inconsistent cell numbers across wells can lead to high variability and an irregular curve shape.
Biological Complexity Off-Target Effects At higher concentrations, this compound might engage with secondary targets, leading to an opposing or confounding biological effect.
Complex Enzyme Kinetics Some NSAIDs can exhibit substrate-selective inhibition depending on the cellular environment, which could potentially alter the dose-response relationship.
Activation of Counter-Regulatory Pathways Cells may adapt to high concentrations of an inhibitor by activating compensatory signaling pathways.
Hormesis A biphasic dose response where a low dose of the compound stimulates a response, while a high dose is inhibitory.

Troubleshooting Guide

If you observe a non-sigmoidal dose-response curve, follow this systematic troubleshooting workflow to identify the root cause.

cluster_exp Experimental Checks cluster_bio Biological Hypothesis Testing Start Non-Sigmoidal Curve Observed with this compound Check_Exp Step 1: Investigate Experimental Artifacts Start->Check_Exp Solubility Verify Compound Solubility (visual check, nephelometry) Check_Exp->Solubility Stability Assess Compound Stability in Assay Media (LC-MS) Check_Exp->Stability Cytotoxicity Run Cytotoxicity Assay (e.g., LDH release) Check_Exp->Cytotoxicity Controls Review Assay Controls (positive, negative, vehicle) Check_Exp->Controls Plating Check Cell Seeding Uniformity Check_Exp->Plating Check_Bio Step 2: Consider Biological Complexity OffTarget Evaluate Off-Target Effects (literature, profiling) Check_Bio->OffTarget TimeCourse Perform Time-Course Experiment Check_Bio->TimeCourse CellType Test in Different Cell Lines Check_Bio->CellType Resolve Refine Protocol & Re-run Experiment Plating->Check_Bio CellType->Resolve

Caption: A systematic workflow for troubleshooting non-sigmoidal curves.
Step-by-Step Troubleshooting Actions

  • Verify Compound Integrity and Preparation:

    • Solubility Check: Prepare the highest concentration of this compound in your assay medium and inspect it visually under a microscope for precipitation.

    • Stock Solution: Ensure your DMSO or other solvent stock is fully dissolved. Use freshly prepared serial dilutions for each experiment.

  • Evaluate Assay Conditions:

    • Cell Health: Confirm that cells are healthy, within a low passage number, and in the logarithmic growth phase before starting the experiment.

    • Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing a response on its own.

    • Assay Controls: Check that your positive and negative controls are behaving as expected.

  • De-risk Cytotoxicity and Assay Interference:

    • Orthogonal Cytotoxicity Assay: Run a parallel assay that specifically measures cell death (e.g., LDH or Propidium Iodide staining) at the same concentrations to see if the non-sigmoidal shape correlates with toxicity.

    • Assay Interference: To check for compound interference with the readout, run the assay in a cell-free system with your compound dilutions and all assay reagents.

  • Refine Experimental Design:

    • Concentration Range: Adjust the concentration range. A wider range might be needed to define the top and bottom plateaus of the curve.

    • Incubation Time: Vary the incubation time. A shorter time point might minimize effects from compound degradation or cellular compensatory responses.

Experimental Protocols

General Protocol for a Cell-Based COX Inhibition Assay (e.g., Prostaglandin E2 Quantification)

This protocol provides a framework for measuring this compound's inhibitory effect on prostaglandin production in a cell-based system.

  • Cell Seeding:

    • Culture cells (e.g., macrophages, endothelial cells) known to express COX enzymes.

    • Trypsinize and count healthy, sub-confluent cells.

    • Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a concentrated stock of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment and Stimulation:

    • Remove the culture medium from the adhered cells.

    • Add the medium containing the different concentrations of this compound or vehicle control to the wells.

    • Pre-incubate with this compound for a specified time (e.g., 1 hour).

    • Add a stimulating agent (e.g., lipopolysaccharide [LPS] or arachidonic acid) to induce COX-2 expression and prostaglandin production.

    • Incubate for the desired period (e.g., 18-24 hours).

  • Quantification of Prostaglandin E2 (PGE2):

    • Collect the cell culture supernatant from each well.

    • Measure the concentration of PGE2 in the supernatant using a validated commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Subtract the background signal (no cells) from all readings.

    • Normalize the response by setting the vehicle-only control (stimulated) as 100% activity and the unstimulated control as 0%.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50. If the curve is non-sigmoidal, a standard sigmoidal fit will be inappropriate.

References

Validation & Comparative

Comparative Potency of Amfenac and Bromfenac: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the inhibitory effects of Amfenac and Bromfenac on cyclooxygenase (COX) enzymes, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound and its brominated derivative, Bromfenac, are potent nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of their potency, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Data Summary: Potency Against COX-1 and COX-2

The potency of this compound and Bromfenac is typically quantified by their half-maximal inhibitory concentration (IC50) values against the two main isoforms of the COX enzyme: COX-1 and COX-2. A lower IC50 value indicates a higher potency. The available data consistently demonstrates that Bromfenac is a more potent inhibitor of both COX-1 and COX-2 compared to this compound.

Notably, Bromfenac exhibits significantly greater potency against COX-2, the isoform primarily associated with inflammation.[1][2] Specifically, Bromfenac is reported to be 2.7 times more potent than this compound in inhibiting COX-2.[1] In terms of COX-1 inhibition, Bromfenac is 2.8 times more potent than this compound.[1] The addition of a bromine atom to the this compound structure in Bromfenac enhances its lipophilicity, which is believed to contribute to its increased potency and tissue penetration.[1]

CompoundTarget EnzymeIC50 (μM)Relative Potency (Bromfenac vs. This compound)
This compound COX-1~0.241x
Bromfenac COX-1~0.0862.8x more potent
This compound COX-20.02041x
Bromfenac COX-20.00752.7x more potent

Table 1: Comparative IC50 values of this compound and Bromfenac for COX-1 and COX-2 inhibition. Data compiled from multiple sources.

Mechanism of Action: The Arachidonic Acid Pathway

This compound and Bromfenac, like other NSAIDs, function by blocking the conversion of arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules involved in mediating inflammation, pain, and fever. The synthesis of prostaglandins is catalyzed by COX enzymes. By inhibiting these enzymes, this compound and Bromfenac effectively reduce the production of pro-inflammatory prostaglandins.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 / COX-2->Prostaglandin H2 (PGH2) Prostaglandins (PGs) Prostaglandins (PGs) Prostaglandin H2 (PGH2)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever Phospholipase A2 Phospholipase A2 This compound / Bromfenac This compound / Bromfenac This compound / Bromfenac->COX-1 / COX-2 Inhibition

Arachidonic Acid Pathway and NSAID Inhibition.

Experimental Protocols: In Vitro COX Inhibition Assay

The determination of IC50 values for COX-1 and COX-2 inhibition is a critical step in evaluating the potency of NSAIDs. The following is a generalized protocol for an in vitro COX inhibition assay based on the measurement of prostaglandin E2 (PGE2) production.

Objective: To determine the concentration of this compound and Bromfenac required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • This compound and Bromfenac standards

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • PGE2 enzyme-linked immunosorbent assay (ELISA) kit

  • Microplate reader

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired working concentration.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound and Bromfenac in an appropriate solvent (e.g., DMSO) and then further dilute in the reaction buffer.

  • Reaction Setup: In a microplate, add the reaction buffer, cofactors, and the diluted this compound, Bromfenac, or a vehicle control.

  • Enzyme Addition and Pre-incubation: Add the diluted COX-1 or COX-2 enzyme to the wells. Pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes at 37°C), stop the reaction by adding a stopping agent (e.g., a strong acid).

  • PGE2 Quantification: Measure the concentration of the resulting PGE2 in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

A Prepare Reagents (Enzyme, Inhibitors, Substrate) B Reaction Setup in Microplate (Buffer, Cofactors, Inhibitor) A->B C Add COX-1 or COX-2 Enzyme B->C D Pre-incubate (e.g., 10 min at 37°C) C->D E Initiate Reaction with Arachidonic Acid D->E F Incubate (e.g., 2 min at 37°C) E->F G Terminate Reaction F->G H Quantify PGE2 Production (ELISA) G->H I Data Analysis and IC50 Calculation H->I

Workflow for In Vitro COX Inhibition Assay.

Conclusion

The experimental data clearly indicates that Bromfenac is a more potent inhibitor of both COX-1 and COX-2 enzymes compared to this compound. This enhanced potency, particularly against the pro-inflammatory COX-2 enzyme, is a key differentiator between the two molecules. The provided experimental protocol offers a foundational method for researchers to independently verify and expand upon these findings in their own laboratory settings. This comparative analysis serves as a valuable resource for professionals in the field of drug discovery and development, aiding in the informed selection and investigation of NSAIDs for various therapeutic applications.

References

Validating the Anti-Angiogenic Effects of Amfenac In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-angiogenic properties of Amfenac, the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nepafenac. Data presented herein is collated from peer-reviewed studies to validate its effects against other COX inhibitors and alternative NSAIDs, offering a resource for researchers investigating novel anti-angiogenic therapies.

Comparative Analysis of In Vitro Anti-Angiogenic Activity

This compound has been demonstrated to significantly inhibit key processes in angiogenesis, namely the proliferation and tube formation of endothelial cells, which are critical steps in the formation of new blood vessels. Its mechanism is distinct from suppressing the production of Vascular Endothelial Growth Factor (VEGF), instead acting on the downstream signaling pathways induced by VEGF.

Performance Against COX-1 and COX-2 Inhibitors

Key in vitro studies have benchmarked this compound against selective inhibitors of cyclooxygenase (COX) enzymes, which are known to play a role in angiogenesis. The following tables summarize the comparative efficacy of this compound in vital angiogenesis assays.

Table 1: Inhibition of VEGF-Induced Endothelial Cell Tube Formation This assay measures the ability of endothelial cells to form capillary-like structures, a crucial step in vasculogenesis.

CompoundTargetConcentration(s) Tested (µM)Outcome on HRMEC Tube Formation (vs. VEGF control)Significance
This compound COX-1/COX-20.1, 1, 10Dose-dependent inhibitionp ≤ 0.001[1]
Celecoxib COX-2 Selective0.1, 1, 10Dose-dependent inhibitionp ≤ 0.006 to p ≤ 0.001[1]
SC-560 COX-1 Selective0.1, 1, 10Inhibition only at higher concentrationsp ≤ 0.01 to p ≤ 0.001[1]
Data derived from studies on Human Retinal Microvascular Endothelial Cells (HRMEC). VEGF concentration used was 25 ng/ml.[1]

Table 2: Inhibition of VEGF-Induced Endothelial Cell Proliferation This assay quantifies the effect of the compounds on the growth of endothelial cells, a fundamental aspect of creating new vasculature.

CompoundTargetConcentration(s) Tested (µM)Outcome on HRMEC Proliferation (vs. VEGF control)Significance
This compound COX-1/COX-20.1, 1, 10Dose-dependent inhibitionp ≤ 0.001[1]
Celecoxib COX-2 Selective0.1, 1, 10Dose-dependent inhibitionp ≤ 0.001
SC-560 COX-1 Selective0.1, 1, 10Significant inhibition only at highest concentration (10 µM)p ≤ 0.001
Data derived from studies on Human Retinal Microvascular Endothelial Cells (HRMEC).
Comparison with Other Commercial NSAIDs

While direct head-to-head in vitro angiogenesis assay data is limited, studies comparing this compound's parent drug, Nepafenac, with Ketorolac and Diclofenac in in vivo models of oxygen-induced retinopathy found that Nepafenac significantly reduced neovascularization, whereas Ketorolac and Diclofenac had no effect at the tested doses. This suggests a potentially stronger or different anti-angiogenic mechanism for the Nepafenac/Amfenac system.

Mechanism of Action: Signaling Pathways

This compound's anti-angiogenic effects are not due to the inhibition of VEGF production. Instead, evidence points to the inhibition of downstream events following the activation of VEGF receptors on endothelial cells. This action is likely mediated through both COX-dependent and COX-independent pathways. The inhibition of COX-2, in particular, is linked to the reduction of prostaglandins (e.g., PGE2), which are known to promote angiogenesis.

G Proposed Anti-Angiogenic Signaling Pathway of this compound cluster_0 cluster_1 cluster_2 VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds to COX2 COX-2 Enzyme VEGFR2->COX2 Activates PGE2 Prostaglandins (PGE2) COX2->PGE2 Produces Proliferation Cell Proliferation PGE2->Proliferation Promotes Migration Cell Migration PGE2->Migration Promotes Tube_Formation Tube Formation PGE2->Tube_Formation Promotes This compound This compound This compound->COX2 Inhibits This compound->Proliferation Inhibits This compound->Tube_Formation Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Proposed Anti-Angiogenic Signaling Pathway of this compound

Experimental Protocols & Workflows

Reproducible and standardized protocols are essential for validating experimental findings. Below are the detailed methodologies for the key in vitro assays cited in this guide.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane matrix.

Protocol:

  • Matrix Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice at 4°C. Using pre-chilled pipette tips, add 50-100 µL of the extract to each well of a 96-well plate.

  • Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

  • Cell Preparation: Harvest Human Retinal Microvascular Endothelial Cells (HRMEC) and resuspend them in appropriate basal medium containing 1% FBS.

  • Treatment: Prepare a cell suspension containing 2x10^5 cells/mL. Add this compound or comparator compounds at the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control stimulated with an angiogenic factor (e.g., 25 ng/mL VEGF).

  • Seeding: Add 100 µL of the cell suspension to each prepared well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-18 hours.

  • Quantification: Capture images using a phase-contrast microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).

G cluster_workflow Tube Formation Assay Workflow p1 Coat 96-well plate with basement membrane extract (Matrigel) p2 Incubate at 37°C to form a gel p1->p2 p3 Prepare HRMEC suspension with test compounds (this compound, Controls, VEGF) p2->p3 p4 Seed cells onto the solidified gel p3->p4 p5 Incubate for 6-18 hours at 37°C, 5% CO2 p4->p5 p6 Image wells with microscope and quantify tube network formation p5->p6

Endothelial Cell Tube Formation Assay Workflow
Endothelial Cell Proliferation Assay

This assay measures the rate of cell division and is used to determine the cytostatic effects of a compound.

Protocol:

  • Cell Seeding: Seed HRMECs (2,500 cells/well) into a 96-well plate in complete growth medium and allow them to attach overnight.

  • Starvation: Replace the medium with a serum-free basal medium and incubate for 4-6 hours to synchronize the cells.

  • Treatment: Aspirate the starvation medium. Add fresh basal medium containing 1% FBS, an angiogenic stimulus (e.g., 25 ng/mL VEGF), and the test compounds (this compound and comparators) at various concentrations.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification: Add a viability reagent (e.g., WST-1 or MTT) to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

  • Analysis: Normalize the results to the vehicle-treated control to determine the percentage of proliferation inhibition.

Conclusion

The experimental data robustly supports the anti-angiogenic effects of this compound in vitro. It significantly inhibits VEGF-induced endothelial cell proliferation and tube formation in a dose-dependent manner, with an efficacy comparable to the selective COX-2 inhibitor Celecoxib. Its mechanism, which involves the downstream signaling of VEGF receptor activation rather than inhibiting VEGF production, presents a distinct therapeutic angle. These findings validate this compound as a compound of interest for further research in the development of anti-angiogenic therapies, particularly for neovascular diseases.

References

Amfenac's Anti-Inflammatory Efficacy: A Comparative Analysis Across Diverse Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Amfenac's anti-inflammatory properties across various experimental models demonstrates its potent efficacy, positioning it as a significant agent in the management of inflammation. This guide provides a detailed comparison of this compound's performance against other non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound, the active metabolite of the prodrug Nepafenac, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[1] This targeted action minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs while effectively reducing inflammation and pain.[1]

Comparative Efficacy in Ocular Inflammation

This compound has been extensively studied in models of ocular inflammation, demonstrating significant efficacy in reducing key inflammatory markers.

Endotoxin-Induced Uveitis in Rabbits

In a lipopolysaccharide (LPS)-induced uveitis model in New Zealand White rabbits, this compound (0.1% solution) was compared to its prodrug Nepafenac (0.1% suspension), Ketorolac (0.4%), and Diclofenac (0.1%). The results highlight this compound's potent anti-inflammatory activity.[2]

Table 1: Comparative Efficacy in LPS-Induced Uveitis in Rabbits [2]

Treatment (Concentration)Inhibition of FITC-Dextran Accumulation (%)Inhibition of PGE₂ Concentration (%)
This compound (0.1%) 97.4 68.0
Nepafenac (0.1%)96.362.0
Ketorolac (0.4%)Not Reported97.6
Diclofenac (0.1%)Not Reported62.0

The data clearly indicates that this compound provides comparable, and in some aspects, superior anti-inflammatory effects to its prodrug and other commonly used NSAIDs in this acute model of ocular inflammation.[2]

Oxygen-Induced Retinopathy in Rats

In a rat model of oxygen-induced retinopathy (OIR), a condition characterized by pathological angiogenesis, this compound was shown to be effective in reducing neovascularization. This model is crucial for studying ischemic retinopathies. A study comparing intravitreal injections of this compound (0.05 μg) with a selective COX-2 inhibitor (Celecoxib, 0.075 μg) and a selective COX-1 inhibitor (SC-560, 0.07 μg) demonstrated this compound's significant inhibitory effect on retinal neovascularization.

Table 2: Efficacy in Rat Oxygen-Induced Retinopathy Model

Treatment (Intravitreal Dose)Effect on Retinal Neovascularization
This compound (0.05 μg) Significant Reduction
Celecoxib (0.075 μg)No Significant Effect
SC-560 (0.07 μg)No Significant Effect

These findings suggest that this compound's mechanism in inhibiting retinal neovascularization may involve both COX-dependent and independent pathways.

Systemic Anti-Inflammatory Efficacy

This compound's anti-inflammatory properties extend beyond ocular applications, as demonstrated in models of systemic inflammation.

Carrageenan-Induced Paw Edema in Rats

Mechanism of Action: The COX-2 Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates this pathway.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ (PLA₂) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ Action COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE₂) COX2->Prostaglandins Catalyzes This compound This compound This compound->COX2 Inhibits Inflammation Inflammation (Pain, Edema, Vasodilation) Prostaglandins->Inflammation Mediates

Caption: this compound inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key inflammation models cited.

Carrageenan-Induced Paw Edema in Rats

This model assesses acute inflammation.

  • Animal Model: Male Wistar rats (180-250 g) are typically used.

  • Induction of Edema: A subplantar injection of 1% carrageenan solution (in saline) is administered into the right hind paw of the rats.

  • Drug Administration: this compound or a reference drug (e.g., Indomethacin) is administered, typically intraperitoneally, 30 minutes before the carrageenan injection.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan induction. The percentage of inhibition by the drug is then calculated relative to the control group.

Paw_Edema_Workflow Start Start Animal_Prep Acclimatize Wistar Rats Start->Animal_Prep Drug_Admin Administer this compound or Control Animal_Prep->Drug_Admin Carrageenan_Inject Inject Carrageenan into Paw Drug_Admin->Carrageenan_Inject Measure_Edema Measure Paw Volume (0-5 hours) Carrageenan_Inject->Measure_Edema Data_Analysis Calculate Edema and Inhibition Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Endotoxin-Induced Uveitis in Rabbits

This model is used to study acute anterior uveitis.

  • Animal Model: New Zealand White rabbits are used.

  • Induction of Uveitis: Endotoxin (lipopolysaccharide, LPS) is injected intravenously to induce ocular inflammation. Fluorescein isothiocyanate-dextran (FITC-dextran) is co-administered to assess vascular permeability.

  • Drug Administration: Test compounds (e.g., this compound, Nepafenac) are administered topically to the eyes.

  • Assessment of Inflammation: After a set period (e.g., 90 minutes), aqueous humor is collected. Inflammation is quantified by measuring FITC-dextran accumulation (using fluorophotometry) and prostaglandin E₂ (PGE₂) concentrations (using immunoassay).

  • Data Analysis: The percentage of inhibition of FITC-dextran leakage and PGE₂ production by the test drug is calculated compared to the vehicle-treated control group.

Oxygen-Induced Retinopathy in Rats

This model mimics the vasoproliferative stage of retinopathy of prematurity.

  • Animal Model: Newborn rat pups are used.

  • Induction of Retinopathy: Pups are exposed to alternating cycles of hyperoxia (e.g., 75% oxygen) and room air for a specified period (e.g., from postnatal day 7 to 12).

  • Drug Administration: this compound or other test compounds are administered, for instance, via intravitreal injection.

  • Assessment of Neovascularization: At a specific time point (e.g., postnatal day 17), the animals are euthanized, and their retinas are dissected. Retinal flat mounts are prepared and stained (e.g., with fluorescein-conjugated dextran) to visualize the vasculature.

  • Data Analysis: The extent of retinal neovascularization is quantified, often by scoring or measuring the area of neovascular tufts.

Conclusion

The collective evidence from these diverse inflammation models underscores the potent and broad-spectrum anti-inflammatory efficacy of this compound. Its strong inhibition of key inflammatory mediators in both ocular and systemic inflammation models, coupled with its favorable COX-2 selectivity, makes it a compelling candidate for further research and clinical application in the management of a wide range of inflammatory conditions. The provided experimental protocols offer a framework for future comparative studies to further elucidate its therapeutic potential.

References

Amfenac's Potency in Prostaglandin E2 Suppression: A Comparative Analysis with Other NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the ability to effectively suppress prostaglandin E2 (PGE2) production is a critical determinant of therapeutic efficacy in managing ocular inflammation. This report provides a comprehensive comparison of amfenac with other prominent NSAIDs, including bromfenac, nepafenac, ketorolac, and diclofenac, focusing on their capacity to inhibit PGE2 synthesis. This analysis is supported by experimental data and detailed methodologies to offer researchers, scientists, and drug development professionals a clear perspective on their relative potencies.

Executive Summary

This compound, the active metabolite of nepafenac, demonstrates potent inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. Comparative studies reveal that while this compound is a powerful inhibitor of PGE2 production, its efficacy relative to other NSAIDs can vary depending on the specific experimental model and measurement parameters. This guide synthesizes available data to facilitate a nuanced understanding of these differences.

Comparative Efficacy in PGE2 Suppression

The inhibitory effects of this compound and other NSAIDs on PGE2 production have been quantified in various studies, primarily through the determination of IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%) against COX enzymes and direct measurement of PGE2 levels in ocular tissues.

NSAIDTarget EnzymeIC50 (µM)PGE2 Inhibition (%) in Rabbit Aqueous HumorReference
This compound COX-10.2568.0%
COX-20.15
Bromfenac COX-20.0075Not directly compared in the same study[1]
Nepafenac (pro-drug of this compound)Not applicable62.0%[2]
Ketorolac Not specifiedNot specified97.6%[2]
Diclofenac Not specifiedNot specified62.0%

Note: The presented data is a synthesis from multiple sources and direct head-to-head comparisons under identical experimental conditions are limited. The IC50 values and PGE2 inhibition percentages should be interpreted within the context of the specific studies they were reported in.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.

cluster_pathway COX Pathway and NSAID Inhibition Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 PGE2 Prostaglandin E2 (Inflammation, Pain) PGH2->PGE2 NSAIDs NSAIDs (this compound, etc.) NSAIDs->COX1 NSAIDs->COX2

Mechanism of NSAID action on the COX pathway.

cluster_workflow Experimental Workflow for PGE2 Inhibition Assay A Induction of Inflammation (e.g., LPS in rabbit eye) B Topical Administration of NSAID (this compound or Comparator) A->B C Collection of Aqueous Humor B->C D Quantification of PGE2 (Competitive EIA) C->D E Data Analysis (Comparison of PGE2 levels) D->E

Workflow for in vivo assessment of PGE2 suppression.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the comparative data. The following are detailed protocols for key experiments cited in the comparison of this compound and other NSAIDs.

In Vivo LPS-Induced Uveitis Model in Rabbits

This model is a standard method for inducing ocular inflammation to test the efficacy of anti-inflammatory drugs.

  • Animal Model: New Zealand White rabbits are used. Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Induction of Uveitis: A single intravitreal injection of Lipopolysaccharide (LPS) from E. coli (typically 100 ng in 20 µL of sterile phosphate-buffered saline) is administered into one eye of each rabbit. The contralateral eye often serves as a control.

  • Drug Administration: Test NSAIDs (e.g., this compound 0.1% solution) and comparator drugs are administered topically to the LPS-injected eyes at specified time points before and/or after LPS injection. A vehicle control group is also included.

  • Aqueous Humor Collection: At a predetermined time point after LPS injection (e.g., 24 hours), rabbits are anesthetized, and aqueous humor is carefully collected from the anterior chamber using a 30-gauge needle.

  • Analysis: The collected aqueous humor is then analyzed for inflammatory markers, including PGE2 concentration, inflammatory cell count, and protein concentration.

Prostaglandin E2 Competitive Enzyme Immunoassay (EIA)

This assay is used to quantify the concentration of PGE2 in biological samples like aqueous humor.

  • Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a PGE2-specific antibody coated on a microplate.

  • Procedure:

    • Standard Curve Preparation: A series of known concentrations of PGE2 are prepared to generate a standard curve.

    • Sample and Reagent Addition: 50 µL of standards and aqueous humor samples are added to the wells of the antibody-coated microplate.

    • Competitive Binding: 50 µL of the enzyme-conjugated PGE2 is added to each well. The plate is then incubated for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding.

    • Washing: The plate is washed to remove any unbound reagents.

    • Substrate Addition: A substrate for the enzyme is added to each well, leading to a colorimetric reaction.

    • Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm).

    • Calculation: The concentration of PGE2 in the samples is determined by comparing their absorbance to the standard curve. A lower absorbance indicates a higher concentration of PGE2 in the sample.

In Vitro COX-2 Inhibition Assay

This assay determines the potency of a drug in inhibiting the COX-2 enzyme directly.

  • Enzyme and Substrate: Recombinant human or ovine COX-2 enzyme is used. Arachidonic acid is used as the substrate.

  • Procedure:

    • Reaction Mixture Preparation: A reaction buffer containing the COX-2 enzyme and a cofactor (e.g., heme) is prepared.

    • Inhibitor Addition: Various concentrations of the test NSAID (e.g., this compound) are added to the reaction mixture and incubated for a short period.

    • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.

    • Incubation: The reaction is allowed to proceed for a specific time (e.g., 10-20 minutes) at 37°C.

    • Termination of Reaction: The reaction is stopped by adding a stopping solution (e.g., a strong acid).

    • PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive EIA as described above.

    • IC50 Calculation: The concentration of the NSAID that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

Quantification of this compound in Aqueous Humor by HPLC-MS/MS

This method provides a highly sensitive and specific way to measure the concentration of the drug in ocular tissues.

  • Sample Preparation: Aqueous humor samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation to remove proteins. An internal standard is added before this step for accurate quantification.

  • Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A specific mobile phase gradient is used to separate this compound from other components in the sample.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for this compound and the internal standard, which allows for highly selective and sensitive detection.

  • Quantification: A calibration curve is generated using known concentrations of this compound. The concentration of this compound in the samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Conclusion

References

A Comparative Guide to the Analgesic Potency of Amfenac and Morphine in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the analgesic properties of Amfenac, a non-steroidal anti-inflammatory drug (NSAID), and morphine, an opioid analgesic, in rat models. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Executive Summary

Direct comparative studies on the analgesic potency of this compound and morphine are limited. However, available data from the bradykinin-induced flexor reflex test in rats indicate that this compound exhibits a potent analgesic effect, with a potency described as "almost equal to that of morphine" when administered intravenously.[1] A key distinction lies in their mechanisms of action: this compound primarily acts peripherally by inhibiting cyclooxygenase (COX) enzymes, while morphine exerts its effects centrally through opioid receptor agonism. This fundamental difference influences their analgesic profiles and potential side effects.

Data Presentation: Analgesic Potency

The following table summarizes the available quantitative and qualitative data on the analgesic potency of this compound and morphine in rats. It is important to note the absence of publicly available ED50 values for this compound in standard thermal nociceptive assays like the tail-flick and hot-plate tests, which restricts a direct quantitative comparison in those models.

ParameterThis compoundMorphineSource
Drug Class Non-Steroidal Anti-Inflammatory Drug (NSAID)Opioid Analgesic[2]
Primary Mechanism of Action Inhibition of cyclooxygenase (COX) enzymes (peripheral)[2][3]Agonist at opioid receptors (central)[4]
Bradykinin-Induced Flexor Reflex Test (i.v.) Potency "almost equal" to morphine at 0.1 mg/kgPotent suppression of the reflex
Tail-Flick Test ED50 (s.c.) Data not available2.6 - 5.7 mg/kg (variable depending on study parameters)
Hot-Plate Test ED50 (s.c.) Data not available2.6 - 4.9 mg/kg (variable depending on study parameters)
Hot-Plate Test ED50 (i.v.) Data not availableMale rats: 8.4 mg/kg; Female rats: 10.6 mg/kg

Experimental Protocols

Bradykinin-Induced Flexor Reflex Test

This experimental model is utilized to assess the analgesic effects of drugs on peripherally induced pain.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Rats are lightly anesthetized.

  • A cannula is inserted into the femoral artery for the infusion of bradykinin.

  • The flexor reflex of the hind limb is elicited by the intra-arterial infusion of bradykinin, a potent pain-inducing substance.

  • The electromyogram (EMG) activity of the biceps femoris muscle is recorded to quantify the flexor reflex.

  • The test compound (this compound or morphine) or vehicle is administered intravenously.

  • The inhibitory effect of the test compound on the bradykinin-induced flexor reflex is measured and compared to the control group.

Mandatory Visualizations

Signaling Pathways

Amfenac_Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Substrate Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates This compound This compound This compound->COX_Enzymes Inhibits

Caption: this compound's peripheral analgesic signaling pathway.

Morphine_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Opioid_Receptor μ-Opioid Receptor Ca_Channel Voltage-gated Ca2+ Channel Opioid_Receptor->Ca_Channel Inhibits K_Channel K+ Channel Opioid_Receptor->K_Channel Activates Neurotransmitter_Vesicles Neurotransmitter Vesicles (e.g., Substance P) Ca_Channel->Neurotransmitter_Vesicles Prevents Influx Neurotransmitter Neurotransmitter Release Pain_Signal Pain Signal Propagation K_Channel->Pain_Signal Hyperpolarizes & Inhibits Morphine Morphine Morphine->Opioid_Receptor Binds to

Caption: Morphine's central analgesic signaling pathway.

Experimental Workflow

Analgesic_Comparison_Workflow Start Start: Select Rat Model Group_Allocation Randomly Allocate to Treatment Groups Start->Group_Allocation Drug_Administration Administer Drugs (this compound, Morphine, Vehicle) Group_Allocation->Drug_Administration Analgesic_Assay Perform Analgesic Assay (e.g., Bradykinin-Induced Flexor Reflex) Drug_Administration->Analgesic_Assay Data_Collection Collect Data (e.g., EMG Activity, Latency) Analgesic_Assay->Data_Collection Data_Analysis Analyze and Compare Potency Data_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: Experimental workflow for analgesic comparison.

References

A Comparative In Vitro Analysis of Amfenac and its Prodrug Nepafenac

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the key performance differences and experimental considerations for the non-steroidal anti-inflammatory drug (NSAID) amfenac and its prodrug nepafenac.

This guide provides a comprehensive in vitro comparison of this compound and its prodrug, nepafenac, focusing on their anti-inflammatory activity and ocular permeability. The data presented is compiled from multiple studies to offer a clear perspective on their respective mechanisms and performance characteristics.

Overview

Nepafenac is an amide analog of this compound, designed as a prodrug to enhance ocular penetration.[1] Following topical administration, nepafenac readily permeates the cornea and is subsequently converted by intraocular hydrolases into its active form, this compound.[2][3] this compound is a potent inhibitor of cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are critical in the inflammatory cascade by mediating the production of prostaglandins.[2][4] This targeted delivery and activation mechanism makes nepafenac a subject of significant interest for treating ocular inflammation.

Quantitative Comparison of In Vitro Performance

The following table summarizes key quantitative data from in vitro studies comparing nepafenac and this compound.

ParameterNepafenacThis compoundOther NSAIDsTissue/Cell Model
Corneal Permeability Coefficient (kp) 727 x 10-6 min-1-Diclofenac: 127 x 10-6 min-1Rabbit Cornea
Conjunctival & Scleral Permeability (kp) 128 x 10-6 min-1-Diclofenac: 80 x 10-6 min-1Rabbit Conjunctiva & Sclera
COX-1 Inhibition Weak intrinsic activity (IC50 64.3 μM)More potent than nepafenacKetorolac is the most potent COX-1 inhibitor.In vitro measurement of PGE2 inhibition
COX-2 Inhibition Weak intrinsic activityThe most potent COX-2 inhibitor compared to nepafenac, ketorolac, and bromfenac.-In vitro measurement of PGE2 inhibition
Inhibition of VEGF-induced Tube Formation -Significantly inhibits-Endothelial Cells
Inhibition of VEGF-induced Proliferation -Significantly inhibits-Endothelial Cells

Signaling Pathway and Experimental Workflow

To visually represent the processes involved in the action of these compounds and the methods to evaluate them, the following diagrams are provided.

G cluster_0 Ocular Surface cluster_1 Intraocular Tissues (Cornea, Iris/Ciliary Body, Retina/Choroid) cluster_2 Inflammatory Cascade Nepafenac Nepafenac (Prodrug) Hydrolases Ocular Tissue Hydrolases Nepafenac->Hydrolases Permeation This compound This compound (Active Drug) Hydrolases->this compound Bioactivation COX COX-1 & COX-2 Enzymes This compound->COX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Fig. 1: Bioactivation pathway of nepafenac to this compound.

G cluster_workflow In Vitro Experimental Workflow cluster_permeability Permeability Assessment cluster_cox COX Inhibition Assay prep_tissue Prepare Ocular Tissue (e.g., Cornea) franz_cell Mount in Franz Diffusion Cell prep_tissue->franz_cell apply_drug Apply Nepafenac or this compound to Donor Chamber franz_cell->apply_drug sample Sample from Receptor Chamber Over Time apply_drug->sample analyze Analyze Drug Concentration (e.g., HPLC) sample->analyze prep_cells Prepare Cells (e.g., Müller Cells) or Purified Enzymes treat_drug Treat with Nepafenac, this compound, or Control prep_cells->treat_drug induce Induce Prostaglandin Production (e.g., with Arachidonic Acid) treat_drug->induce measure_pge2 Measure Prostaglandin E2 (PGE2) Levels (e.g., ELISA) induce->measure_pge2

Fig. 2: Generalized experimental workflow for in vitro comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols typically employed in the in vitro comparison of nepafenac and this compound.

Ocular Tissue Permeability Studies
  • Objective: To determine the rate and extent of drug penetration through ocular tissues.

  • Method:

    • Fresh ocular tissues (e.g., cornea, sclera) are obtained from animal models (e.g., rabbits) or human cadavers.

    • The tissues are mounted in a vertical diffusion Franz cell apparatus, which separates a donor and a receptor chamber.

    • The drug formulation (e.g., 0.1% nepafenac suspension) is added to the donor chamber, which is in contact with the epithelial side of the tissue.

    • The receptor chamber is filled with a buffered solution and maintained at a physiological temperature (e.g., 37°C).

    • Samples are collected from the receptor chamber at predetermined time intervals and replaced with fresh medium to maintain sink conditions.

    • The concentration of the drug in the samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The permeability coefficient (kp) is calculated from the steady-state flux of the drug across the tissue.

In Vitro Bioactivation of Nepafenac
  • Objective: To assess the conversion of nepafenac to this compound by ocular tissues.

  • Method:

    • Homogenates of various ocular tissues (retina/choroid, iris/ciliary body, cornea) from rabbit or human sources are prepared.

    • Nepafenac is added to the tissue homogenates and incubated at 37°C.

    • The reaction is stopped at different time points.

    • The amount of this compound formed is quantified by HPLC to determine the rate of hydrolytic activity.

COX Enzyme Inhibition Assay
  • Objective: To measure the inhibitory potency of the compounds on COX-1 and COX-2 enzymes.

  • Method:

    • The assay can be performed using purified COX-1 and COX-2 enzymes or whole-cell systems (e.g., Müller cells).

    • The enzymes or cells are pre-incubated with various concentrations of the test compounds (nepafenac, this compound) or control NSAIDs.

    • The COX reaction is initiated by adding arachidonic acid.

    • The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is measured using methods like Enzyme-Linked Immunosorbent Assay (ELISA).

    • The concentration of the drug that causes 50% inhibition of the enzyme activity (IC50) is determined.

Anti-Angiogenic Assays
  • Objective: To evaluate the effect of the compounds on processes related to angiogenesis, such as endothelial cell proliferation and tube formation.

  • Method:

    • Cell Proliferation Assay: Endothelial cells are seeded in multi-well plates and treated with this compound or control substances in the presence of a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF). Cell viability and proliferation are assessed after a set incubation period using standard methods like the MTT assay.

    • Tube Formation Assay: Endothelial cells are plated on a basement membrane matrix (e.g., Matrigel) and treated with the test compounds and VEGF. The formation of capillary-like structures (tubes) is observed and quantified using microscopy.

Conclusion

The in vitro data consistently demonstrates that nepafenac is an effective prodrug that leverages superior corneal permeability to deliver this compound to intraocular tissues. Once converted, this compound acts as a highly potent inhibitor of COX-2, a key enzyme in the inflammatory response. While nepafenac itself has weak intrinsic COX inhibitory activity, its efficient penetration and subsequent bioactivation make it a targeted and effective anti-inflammatory agent for ocular applications. Furthermore, this compound has demonstrated potential anti-angiogenic properties in vitro by inhibiting endothelial cell proliferation and tube formation. These findings underscore the rationale behind the prodrug approach for enhanced ocular drug delivery and efficacy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) and their related substances is paramount for ensuring drug safety and efficacy. This guide provides a detailed overview of a validated Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Amfenac and its related substances. This compound, a non-steroidal anti-inflammatory drug (NSAID), is the active metabolite of Nepafenac, a prodrug used in ophthalmic solutions.[1][2] This guide also presents a comparison with High-Performance Liquid Chromatography (HPLC), offering insights into the advantages of modern chromatographic techniques.

Comparison of UPLC and HPLC Technologies

UPLC technology represents a significant advancement over traditional HPLC, offering several key advantages for pharmaceutical analysis.[3][4][5] The primary distinction lies in the use of smaller particle sizes in the column packing material (typically sub-2 µm in UPLC vs. 3-5 µm in HPLC) and the ability to operate at much higher pressures. These differences translate into tangible benefits in terms of speed, resolution, and sensitivity.

UPLC systems can deliver results up to ten times faster than conventional HPLC systems. This increased throughput is a significant advantage in high-volume quality control laboratories. Furthermore, the enhanced resolution provided by UPLC allows for better separation of complex mixtures, which is crucial for identifying and quantifying impurities and related substances. The narrower peaks and reduced band broadening in UPLC also lead to improved sensitivity, enabling the detection and quantification of trace-level analytes.

FeatureUPLC (Ultra-Performance Liquid Chromatography)HPLC (High-Performance Liquid Chromatography)
Particle Size < 2 µm3 - 5 µm
Maximum Pressure Up to 15,000 psi (103.5 MPa)Up to 6,000 psi (40 MPa)
Analysis Time Significantly shorter run timesLonger run times
Resolution Higher peak resolution and capacityStandard resolution
Sensitivity Enhanced sensitivityStandard sensitivity
Solvent Consumption Reduced solvent usageHigher solvent usage

Validated UPLC Method for Nepafenac and its Related Substance this compound

Experimental Protocol

Chromatographic Conditions:

  • Column: Waters Acquity CSH C18 (100mm x 2.1mm, 1.7µm particle size)

  • Mobile Phase A: Ammonium formate buffer (pH 4.0)

  • Mobile Phase B: Acetonitrile and Methanol mixture

  • Elution: Gradient

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 2.0 μL

  • Column Temperature: 30°C

  • Total Run Time: Approximately 13 minutes

Method Validation Summary:

The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, precision, linearity, accuracy, and robustness.

Validation ParameterResult
Specificity The method was shown to be specific for the analysis of the drug in the presence of its impurities and degradation products.
Linearity Excellent linearity was observed across the concentration range for all analytes.
Accuracy The recovery results were within the acceptable range of 90-108%.
Precision The relative standard deviation (RSD) for precision was found to be less than 2%.
Limit of Detection (LOD) As low as 15-30 ng/mL.
Robustness The method was found to be robust with respect to small, deliberate variations in chromatographic conditions.

Visualizing the Analytical Workflow

To provide a clearer understanding of the analytical process, the following diagrams illustrate the key steps involved in the UPLC method development and validation, as well as the logical relationship between Nepafenac and its active metabolite, this compound.

G cluster_0 Method Development cluster_1 Sample Preparation cluster_2 UPLC Analysis cluster_3 Method Validation (ICH) Column_Selection Column Selection (e.g., C18, 1.7µm) Mobile_Phase_Optimization Mobile Phase Optimization Column_Selection->Mobile_Phase_Optimization Gradient_Elution Gradient Elution Development Mobile_Phase_Optimization->Gradient_Elution Detection_Wavelength Detection Wavelength Selection (245 nm) Gradient_Elution->Detection_Wavelength Standard_Preparation Standard Solution Preparation Injection Injection (2.0 µL) Standard_Preparation->Injection Sample_Preparation Sample Solution Preparation Sample_Preparation->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Data_Acquisition Data Acquisition Chromatographic_Separation->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Robustness Robustness Data_Acquisition->Robustness

Caption: UPLC Method Development and Validation Workflow.

G Nepafenac Nepafenac (Prodrug) This compound This compound (Active Metabolite) Nepafenac->this compound Hydrolysis in ocular tissue COX1_COX2 COX-1 & COX-2 Enzymes This compound->COX1_COX2 Inhibits Inflammation Inflammation COX1_COX2->Inflammation Mediates

References

Safety Operating Guide

Proper Disposal of Amfenac: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Amfenac, a non-steroidal anti-inflammatory drug (NSAID), is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste generated in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound Sodium. All personnel handling this compound waste must be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection NIOSH-approved respirator if handling fine powders or creating aerosols.
Body Protection A standard laboratory coat should be worn.

Quantitative Data on Environmental Hazards

While specific ecotoxicity data for this compound is limited, data from other NSAIDs highlight the potential for adverse environmental effects, underscoring the importance of proper disposal and the avoidance of release into sewer systems.[1][2][3] The following table provides examples of the aquatic toxicity of other widely used NSAIDs.

NSAIDOrganismToxicity Endpoint (EC50/LC50)ConcentrationReference
Diclofenac FishCyto- and genotoxicityEnvironmentally relevant concentrations[2]
Ibuprofen FishCyto- and genotoxicityEnvironmentally relevant concentrations[2]
Naproxen BacteriaEC500.75 - 0.93 mg/L
Flurbiprofen BacteriaEC501.22 - 2.13 mg/L
Flurbiprofen Green AlgaeEC10 (24h)5.47 - 9.07 mg/L

Disclaimer: This data is for related compounds and should be used for informational purposes to understand the potential environmental risks of NSAIDs. EC50: Half maximal effective concentration. LC50: Lethal concentration for 50% of the test organisms.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste from a laboratory setting. This procedure is based on general best practices for hazardous and pharmaceutical waste disposal.

Waste Identification and Segregation

Proper segregation of waste streams is the first critical step to ensure safe and compliant disposal.

  • Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Segregate solid waste from liquid waste.

    • Solid Waste: Includes unused or expired this compound powder, contaminated gloves, pipette tips, bench paper, and empty vials.

    • Liquid Waste: Includes solutions containing this compound, such as from experimental procedures or dissolved standards.

Waste Containment and Labeling

Proper containment and clear labeling are essential to prevent accidental exposure and ensure correct disposal.

  • Solid Waste:

    • Place all solid waste contaminated with this compound into a clearly labeled, sealed, and durable plastic bag or container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with the solvents used.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

Storage of Waste

Designated and secure storage of hazardous waste is a key regulatory requirement.

  • Store waste containers in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA).

  • Ensure that incompatible wastes are stored separately to prevent dangerous reactions.

  • Follow your institution's guidelines for the maximum allowable time for hazardous waste accumulation.

Final Disposal

This compound waste must be disposed of through a licensed hazardous waste management company.

  • Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and significant legal penalties.

  • Contact your institution's EHS department or a certified hazardous waste disposal vendor to arrange for pickup.

  • Provide the waste vendor with a copy of the this compound Safety Data Sheet (SDS).

Decontamination of Labware

For reusable labware contaminated with this compound, follow this decontamination procedure:

  • Initial Rinse: Rinse the labware with a suitable solvent (e.g., ethanol or methanol) to remove the majority of the this compound residue. Collect this rinsate as hazardous liquid waste.

  • Wash: Wash the labware with a laboratory-grade detergent and hot water.

  • Final Rinse: Thoroughly rinse the labware with deionized water.

  • Drying: Allow the labware to air dry completely before reuse.

Experimental Protocol: Spill Cleanup

In the event of an this compound spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Wear Appropriate PPE: Don all necessary personal protective equipment as outlined above.

  • Contain and Absorb:

    • For solid spills , carefully sweep or scoop the material to avoid creating dust.

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or a chemical spill pillow).

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AmfenacDisposalWorkflow start This compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated PPE, Vials) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) identify_waste->liquid_waste Liquid contain_solid Contain in Labeled, Sealed Container solid_waste->contain_solid contain_liquid Contain in Labeled, Leak-Proof Container liquid_waste->contain_liquid store_waste Store in Designated Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste contact_ehs Contact EHS/Licensed Vendor for Pickup and Disposal store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling Amfenac in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Amfenac.

This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound, like other NSAIDs, is a potent inhibitor of cyclooxygenase (COX) enzymes and requires careful handling to prevent accidental exposure.

Immediate Safety and Handling Precautions

When working with this compound, a thorough understanding of its potential hazards is the first line of defense. The following personal protective equipment (PPE) is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound in solid (powder) or liquid form. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety GogglesMust be worn at all times to protect against splashes or airborne particles of this compound.
Hand Protection Nitrile GlovesSurgical gloves are a minimum requirement; however, nitrile gloves offer broader chemical resistance. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection Laboratory CoatA full-sleeved lab coat should be worn to protect the skin from accidental contact.
ApronA full-sleeved apron provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of splashing.[1]
Protective ClothingWear long pants and closed-toe shoes to ensure no skin is exposed.
Respiratory Protection Self-Contained Breathing Apparatus (SCBA) or N95 RespiratorRecommended when handling the powder form of this compound to avoid inhalation.[1] The choice between an N95 respirator and an SCBA should be based on a risk assessment of the specific procedure and the potential for aerosolization.

Operational Plans for Handling this compound

Proper handling procedures are essential to prevent contamination and accidental exposure. The following step-by-step guide outlines the safe handling of this compound in a laboratory setting.

Step-by-Step Handling Protocol
  • Preparation : Before handling this compound, ensure that the designated workspace is clean and uncluttered. A chemical fume hood should be used, especially when working with the powdered form, to minimize inhalation risk.

  • Personal Protective Equipment (PPE) Donning : Put on all required PPE as outlined in the table above. Ensure that gloves are properly fitted and have no visible defects.

  • Weighing and Aliquoting (for solid this compound) :

    • Perform all weighing and aliquoting of powdered this compound within a certified chemical fume hood.

    • Use a dedicated set of spatulas and weighing boats.

    • Handle the powder gently to avoid creating dust.

  • Solution Preparation :

    • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

    • If using a vortex or sonicator, ensure the container is securely capped.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Keep the container tightly sealed when not in use.

  • Decontamination :

    • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.

    • Dispose of all contaminated disposable materials as hazardous waste.

  • PPE Doffing : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plans for this compound Waste

The disposal of this compound and contaminated materials must be carried out in accordance with institutional and local regulations for hazardous chemical waste. Improper disposal can lead to environmental contamination.

Step-by-Step Disposal Protocol
  • Waste Segregation : All materials that have come into contact with this compound, including gloves, pipette tips, weighing boats, and contaminated labware, must be collected as hazardous chemical waste. Do not mix this compound waste with general laboratory trash.

  • Solid Waste :

    • Collect all solid waste contaminated with this compound in a designated, clearly labeled, and leak-proof hazardous waste container.

    • The container should be kept closed when not in use.

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a separate, clearly labeled, and leak-proof hazardous waste container.

    • Do not pour this compound solutions down the drain. Many NSAIDs, such as the structurally similar Diclofenac, are known to be toxic to aquatic life.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."

  • Storage of Waste : Store hazardous waste containers in a designated and secure satellite accumulation area until they are collected by the institution's environmental health and safety department.

  • Final Disposal : The final disposal of this compound waste will be handled by a certified hazardous waste management company, typically through incineration.

Quantitative Data Summary

While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH, the toxicity data from animal studies underscores the need for cautious handling.

ParameterValueSpeciesRoute of Administration
LD50 (Lethal Dose, 50%) 1190 mg/kgMale MiceOral
1450 mg/kgFemale MiceOral
580 mg/kgMale MiceSubcutaneous
625 mg/kgFemale MiceSubcutaneous
540 mg/kgMale MiceIntramuscular
610 mg/kgFemale MiceIntramuscular
550 mg/kgMale MiceIntravenous
630 mg/kgFemale MiceIntravenous
790 mg/kgMale MiceIntraperitoneal
710 mg/kgFemale MiceIntraperitoneal

Source: Journal of Toxicological Sciences, 1984[2]

Mandatory Visualizations

This compound Handling Workflow

cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling this compound cluster_cleanup Cleanup and Disposal prep1 Designate and Prepare Workspace (Fume Hood) prep2 Gather All Necessary Materials and Equipment prep1->prep2 ppe1 Wear Lab Coat, Apron, and Protective Clothing prep2->ppe1 ppe2 Put on Safety Goggles ppe1->ppe2 ppe3 Wear Nitrile Gloves ppe2->ppe3 ppe4 Don Respiratory Protection (if handling powder) ppe3->ppe4 handling1 Weigh/Aliquot Powder in Fume Hood ppe4->handling1 handling2 Prepare Solution handling1->handling2 handling3 Store Properly handling2->handling3 cleanup1 Decontaminate Surfaces and Equipment handling3->cleanup1 cleanup2 Segregate and Dispose of Waste in Labeled Containers cleanup1->cleanup2 cleanup3 Properly Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Cyclooxygenase (COX) Signaling Pathway and Mechanism of this compound Action

cluster_upstream Upstream Signaling cluster_cox Cyclooxygenase Pathway cluster_downstream Downstream Effects stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 stimuli->pla2 membrane Cell Membrane Phospholipids membrane->pla2 cleavage aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins thromboxane Thromboxane (TXA2) pgh2->thromboxane inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation thromboxane->platelet This compound This compound This compound->cox1 inhibition This compound->cox2 inhibition

Caption: this compound inhibits both COX-1 and COX-2, blocking prostaglandin and thromboxane synthesis.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Amfenac
Reactant of Route 2
Amfenac

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